Bioresmethrin

Catalog No.
S521289
CAS No.
28434-01-7
M.F
C22H26O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bioresmethrin

CAS Number

28434-01-7

Product Name

Bioresmethrin

IUPAC Name

cis-(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1

InChI Key

VEMKTZHHVJILDY-UXHICEINSA-N

SMILES

Array

solubility

Solubility in water: none

Synonyms

bioresmethrin, bioresmethrin, 14C-labeled, (1R-trans)-isomer, bioresmethrin, trans-(+-)-isomer, bioresmethrin, trans-(-)-isomer, trans-resmethrin

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C

The exact mass of the compound Bioresmethrin is 338.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of resmethrin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Classes and Their Action on Sodium Channels

Author: Smolecule Technical Support Team. Date: February 2026

The voltage-gated sodium channel is a primary insecticide target, mainly acted upon by two distinct classes of insecticides: pyrethroids (like Bioresmethrin) and Sodium Channel Blocker Insecticides (SCBIs). Their mechanisms differ significantly [1] [2].

Feature Pyrethroids (e.g., this compound) Sodium Channel Blocker Insecticides (SCBIs)
Chemical Classes Pyrethroids (Type I & II), DDT [2] Indoxacarb, Metaflumizone [1] [2]
Primary Effect Prolongs sodium channel opening [2] Blocks sodium channel, preventing conduction [1]
State Dependence Preferentially binds to and stabilizes the open state [3] [2] Preferentially binds to and stabilizes the inactivated state [1] [2] [4]
Net Physiological Result Persistent activation → Repetitive firing, prolonged depolarization [5] [2] Suppression of electrical activity → Pseudoparalysis, flaccid paralysis [1]

Proposed Molecular Mechanism of this compound

As a Type I pyrethroid, this compound's action can be inferred from general pyrethroid mechanisms, though direct studies are scarce.

  • Mode of Action: The search results confirm this compound is a sodium channel modulator classified under IRAC MoA class 3A [6]. It acts on the insect's nervous system via contact action [6].
  • State-Dependent Action: Pyrethroid modification can be state-dependent. Some, like cismethrin, modify sodium channels at rest (resting modification). Others, like cypermethrin and deltamethrin, require channel opening for modification (use-dependent modification), indicating preferential binding to the open state [3]. This compound's specific behavior is not detailed in the results.
  • Molecular Interaction: Pyrethroids bind to the sodium channel and slow the kinetics of deactivation and inactivation, causing a prolonged sodium current and a tail current after repolarization [3] [2]. This disrupts normal nerve function, leading to hyperexcitation.

Below is a generalized diagram of the pyrethroid mechanism, which is inferred for this compound.

G cluster_nerve Neuronal Function cluster_normal_path cluster_disrupted_path Pyrethroid Pyrethroid ProlongedOpen Prolonged Sodium Channel Opening Pyrethroid->ProlongedOpen Normal Normal Sodium Channel Function APGen Action Potential Generation Normal->APGen Disrupted Disrupted Electrical Signaling APProp Signal Propagation APGen->APProp APGen->ProlongedOpen Pyrethroid Binding PersistentCurrent Persistent Sodium Influx ProlongedOpen->PersistentCurrent MembraneDepolarization Membrane Depolarization PersistentCurrent->MembraneDepolarization Hyperexcitation Neuronal Hyperexcitation/Paralysis MembraneDepolarization->Hyperexcitation

Generalized mechanism of pyrethroid insecticides on voltage-gated sodium channels.

Experimental Approaches for Characterization

The search results describe several key methodologies for investigating insecticide mode of action.

  • 1. Whole-Cell Patch-Clamp Electrophysiology: This technique is crucial for measuring ionic currents. For pyrethroids, the hallmark effects are a slowing of inactivation during a depolarizing pulse and the appearance of a slowly-decaying tail current upon repolarization [3] [2].
  • 2. Use-Dependence Protocols: To test if compound action requires channel opening, a protocol with repetitive depolarizing prepulses is used. An increase in modified current with more prepulses indicates use-dependent action, as seen with cypermethrin [3].
  • 3. Intracellular Recording from Sensory Neurons: This method can show how insecticides affect action potential threshold. Pyrazoline-type SCBIs, for instance, increase the threshold for spike generation [1].
  • 4. Synaptic Current Measurement (mEPSCs): Effects on neurotransmitter release can be studied. Permethrin was shown to reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs) in Drosophila, suggesting an effect on presynaptic calcium channels [7].

Key Insights for Research and Development

  • Metabolic Activation: Some insecticides are prodrugs. Indoxacarb, an SCBI, requires enzymatic conversion to its more active form, DCJW, a key factor in its selective insect toxicity [1] [2].
  • Resistance (kdr): Knockdown resistance (kdr) is a major issue, linked to specific sodium channel mutations (e.g., L1014F). Monitoring these mutations is vital for resistance management [2].
  • Selective Toxicity: Differences in insect vs. mammalian sodium channel structure and metabolism can be exploited. MFZ's selective toxicity is not fully understood but is an active area of research [4].

References

Bioresmethrin: Identity and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key identifiers and properties that influence bioresmethrin's environmental behavior. [1]

Property Description / Value
IUPAC Name 5-benzyl-3-furylmethyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate [1]
CAS RN 28434-01-7 [1]
Molecular Formula C₂₂H₂₆O₃ [1]
Molecular Mass 338.44 g/mol [1]
Physical State Viscous yellow-brown liquid that can form an off-white solid [1] [2]
Water Solubility 0.3 mg/L (at 20 °C, pH 7) - Low [1]
Octanol-Water Partition Coefficient (Log P) 4.7 - High [1]
Vapour Pressure 18.6 mPa (at 20 °C) - Moderately Volatile [1]
Stability Sensitive to light; greater photostability than natural pyrethrins. Stable under normal storage temperatures. [2]

Environmental Fate and Degradation Parameters

The following table presents available quantitative data on the fate of this compound and its relative, resmethrin. Note that data for this compound specifically is sparse. [1] [3]

Parameter Value Conditions / Notes
Soil Degradation (Aerobic) DT₅₀: 30 days (for resmethrin) [4] Moderately persistent.
Aqueous Photolysis Half-life < 1 hour (for resmethrin) [3] Rapid degradation in water when exposed to light.
Hydrolysis Stable at pH 7; long half-life at pH 9 (for pyrethroids) [5] Based on general pyrethroid data; stability is pH-dependent.
Adsorption/Desorption High affinity for suspended solids and sediments [5] High Log P indicates strong sorption to organic carbon and soils.

Degradation Pathways and Experimental Analysis

Primary Degradation Pathway Pyrethroids like this compound primarily undergo enzymatic hydrolysis of the central ester bond, catalyzed by carboxylesterases. This process involves a catalytic triad of glutamine, histidine, and serine. [6] The initial breakdown leads to the formation of metabolites, a common pathway visualized below.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Esterase-Mediated  Hydrolysis CarboxylicAcid Cyclopropane Carboxylic Acid Alcohol 3-Phenoxybenzyl Alcohol Aldehyde 3-Phenoxybenzaldehyde (PBAld) Alcohol->Aldehyde  Oxidation OtherProducts Other Oxidation & Conjugation Products Aldehyde->OtherProducts Hydrolysis->CarboxylicAcid Hydrolysis->Alcohol

Generalized aerobic degradation pathway for pyrethroid insecticides.

Advanced Analytical Protocol A modern method for detecting trace levels of organic pollutants in environmental matrices uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [7]

  • Extraction: Solid-phase extraction (SPE) is performed without pH adjustment. [7]
  • Analysis: LC-MS/MS operates in positive and negative ion modes simultaneously. [7]
  • Performance: The method achieves instrumental detection limits (IDL) of 0.01 to 1 pg and method detection limits (MDL) between 0.002 and 3.323 ng/L in different matrices. [7]

Key Environmental Considerations

  • Aquatic Toxicity: this compound is highly toxic to fish and aquatic invertebrates. This, combined with its high Log P, classifies it as a "forever chemical" with bioaccumulation potential. [1]
  • Soil Health Impact: Studies on permethrin show pyrethroids can alter soil microbial communities and depress enzyme activity, though plants like Zea mays can help mitigate these effects. [6]
  • Atmospheric Transport: When adsorbed onto aerosol particles, pyrethroids can be very persistent, with half-lives of several days, enabling long-range transport. [8]

Research Gaps and Future Directions

The environmental assessment of this compound is hindered by a lack of compound-specific data. Key research priorities include:

  • Degradation Studies: Conducting dedicated studies on this compound's hydrolysis, photolysis, and soil degradation to obtain its specific rate constants.
  • Metabolite Identification: Identifying and tracking the formation and toxicity of its primary degradation products in different environments.
  • Field Validation: Moving beyond laboratory studies to understand its behavior under real-world conditions.

References

Chemical Identity and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Bioresmethrin is the (1R,trans)-isomer of resmethrin, and this specific stereochemistry is crucial for its high insecticidal activity [1] [2]. It is classified as a Type I pyrethroid due to the absence of an alpha-cyano group [2].

The table below summarizes its key physicochemical properties:

Property Value / Description Reference
IUPAC Name (5-benzyl-3-furyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate [3] [2]
CAS Number 28434-01-7 [3] [2]
Molecular Formula C₂₂H₂₆O₃ [3] [4]
Molecular Weight 338.4 g/mol [4] [2]
Physical State Viscous yellow to brown liquid that may partially solidify; technical grade is >90% (1R)-trans-isomer [4] [2] [5]
Water Solubility < 0.3 mg/L (Low) [3] [5]
Octanol-Water Partition Coefficient (log P) > 4.7 (High) [3] [5]
Vapour Pressure 18.6 mPa at 25°C (Low volatility) [3] [5]
Stability Decomposes above 180°C; sensitive to UV light and alkaline conditions; susceptible to oxidation [4] [5]

Mode of Action and Neurotoxicity

This compound is a sodium channel modulator (IRAC Group 3A) that acts on the insect nervous system via contact [3]. It binds to voltage-gated sodium channels in nerve cell membranes, delaying their closure and causing prolonged sodium influx [6]. This leads to repetitive nerve firing, hyperactivity, incoordination, and paralysis in insects, known as the "T-syndrome" characterized by whole-body tremors [6] [2].

G A This compound Exposure (Contact) B Uptake into Insect A->B C Binding to Voltage-Gated Sodium Channels B->C D Delayed Channel Inactivation (Prolonged Sodium Influx) C->D E Repetitive Nerve Firing & Hyperexcitation D->E F Knock-Down Effect (Paralysis & Death) E->F

Environmental Fate and Ecotoxicology

This compound is highly toxic to fish and aquatic invertebrates, and its strong adsorption to soil and rapid photodegradation influence its environmental behavior [3] [5].

Organism / Aspect Effect / Value Notes
Fish LC₅₀ (96h): 0.00062 - 1.0 mg/L Highly toxic; Rainbow trout is the most sensitive species [3] [5].
Aquatic Invertebrates LC₅₀ (48h) for Daphnia: 0.0008 mg/L Highly toxic [5].
Bees LD₅₀ (oral): 2 ng/bee Highly toxic [5].
Birds Acute oral LD₅₀ for chickens: >10,000 mg/kg Practically non-toxic [5].
Soil/Plant Fate Strongly adsorbed to soil; rapid photodegradation on plant surfaces; minimal penetration into plant cuticle [5]

Mammalian Toxicology and Health Effects

This compound exhibits low mammalian toxicity. It is not a skin sensitizer, and most studies report no mutagenic, oncogenic, or teratogenic effects [7].

Aspect Findings
Acute Oral Toxicity (Rat) LD₅₀: 7070 - 8000 mg/kg (Very low toxicity) [5].
Inhalation Toxicity (Rat) LC₅₀ (4h): 5.28 mg/L air [5].
Dermal Exposure Can cause transient tingling, pruritus, and erythema; systemic toxicity is unlikely [2].
Ingestion Substantial ingestion may lead to nausea, vomiting, and abdominal pain; severe cases are rare but can involve muscle fasciculations, convulsions, and coma [2].
Chronic Toxicity & NOAEL Rat (90-day): 32.8 - 36.1 mg/kg bw/day; Dog (90-day): 80 mg/kg bw/day; No significant oncogenicity observed in chronic rodent studies [7].

Analytical Methods and Experimental Protocols

Assessing this compound involves residue analysis in environmental samples and metabolic studies in vivo and in vitro.

1. Analysis of Residues in Grain and Soil

  • Extraction: Sample is homogenized with an organic solvent (e.g., acetone, hexane, or acetonitrile).
  • Clean-up: Use liquid-liquid partitioning or solid-phase extraction (SPE) cartridges.
  • Analysis: Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) or Mass Spectrometry (MS). Comparison of peak retention times with analytical standards confirms identity and quantity [4].

2. Investigating Metabolism in Mammalian Systems

  • In Vivo Studies (Rat Model): Administer (^{14}\text{C})-radiolabeled this compound (labeled in acid or alcohol moiety) to rats via oral gavage. Collect urine, feces, and tissues over time. Analyze metabolites using TLC, HPLC, and GC-MS [6].
  • In Vitro Studies (Liver Microsomes): Incubate this compound with rat or human liver microsomes. Sample the mixture at intervals and analyze for metabolites using HPLC or LC-MS to identify oxidation and hydrolysis products [6].

The metabolic pathway involves oxidation at methyl groups, ester cleavage, and conjugation [6].

G A This compound B Ester Cleavage (Hydrolysis) A->B C Oxidation (Cytochrome P450) A->C D 5-Benzyl-3-furoic Acid (BFCA) B->D E Hydroxymethyl & Dicarboxylic Derivatives of Chrysanthemic Acid C->E F Conjugation with Glucuronic Acid or Sulfate D->F E->F G Excretion in Urine F->G F->G

Conclusion

This compound is a highly effective insecticide with a positive safety profile for mammals and valuable knockdown properties. However, its extreme toxicity to aquatic ecosystems and honeybees is a critical limitation. Its status in many jurisdictions is "not approved" [3], reflecting a regulatory landscape that increasingly prioritizes environmental safety.

References

Bioresmethrin stereoisomers and isomerism

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Stereoisomerism

Bioresmethrin is not a single compound but one of four possible stereoisomers of resmethrin. The identity and activity of these isomers are summarized in the table below.

Isomer Name Stereochemical Configuration Insecticidal Activity Status
This compound (1R,3R) or (1R, trans) [1] [2] High [1] [2] Historically used as a separate active ingredient [2]
Cismethrin (1R,3S) or (1R, cis) [3] [2] High [2] Not registered for standalone use [2]
Inactive Isomers (1S,3S) and (1S,3R) [2] Negligible [1] [2] Components of technical-grade resmethrin [2]
  • Origin of Isomerism: The isomerism in resmethrin arises from two features of its molecular structure: chirality (handedness) at the C1 carbon of the cyclopropane ring and the cis-trans geometry around the same ring [1].
  • Superior Activity: this compound, the (1R, trans)-isomer, is the most biologically active isomer and is often used alone due to its potent insecticidal properties [1]. The 1R configuration is essential for neurotoxicity in both insects and mammals, while the 1S isomers are virtually inactive [1] [3].

Experimental Analysis of Stereoisomers

The separation and analysis of pyrethroid stereoisomers, including those of resmethrin, are technically challenging but critical for understanding their activity and environmental fate.

  • Separation Techniques: Chiral chromatography is the principal method for separating and analyzing pyrethroid enantiomers. Techniques often use polysaccharide-based chiral stationary phases (e.g., Chiralcel OJ) under normal-phase conditions with mobile phases like n-hexane and ethanol [4].
  • Metabolic Studies: Research on resmethrin metabolism in rats and in vitro with liver microsomes shows that its stereoisomers are metabolized differently. For instance, this compound is hydrolyzed more rapidly in rat liver microsomes than cismethrin, though this specificity is not observed in plasma [3]. Key metabolic reactions include:
    • Cleavage of the ester linkage (hydrolysis)
    • Oxidation at various positions on the molecule
    • Conjugation of the resulting metabolites with glucuronic acid or sulfuric acid for excretion [3]

The following diagram illustrates the core experimental workflow for the chiral separation and metabolic analysis of pyrethroid stereoisomers.

Start Technical Grade Pyrethroid (Mixture of Stereoisomers) Step1 Sample Preparation (Solid-Phase Extraction, C-18 Cartridges) Start->Step1 Step2 Chiral Chromatographic Separation (Polysaccharide-based CSP, e.g., Chiralcel OJ) Step1->Step2 Step3 Analysis & Detection Step2->Step3 Step4 In Vitro/In Vivo Metabolic Study Step3->Step4 Isolated Isomers Data1 Isomer-Specific Quantitative Data Step3->Data1 Step5 Metabolite Identification (LC-MS/MS, NMR) Step4->Step5 Data2 Metabolic Pathway Elucidation Step5->Data2

Workflow for chiral separation and metabolic analysis of pyrethroids

Metabolic Pathways and Mechanisms

Understanding the metabolic fate and mechanism of action is crucial for evaluating the compound's effects and potential resistance.

  • Primary Metabolic Pathway: The major route of this compound metabolism involves hydrolysis of the ester bond, followed by oxidation and conjugation [3]. Key enzymes involved include:
    • Carboxylesterases (hCE1): Specifically hydrolyze this compound [3].
    • Cytochrome P450 enzymes (e.g., CYP2C and CYP3A families): Carry out oxidative transformations [3].
  • Mode of Action: Like other pyrethroids, this compound is a sodium channel modulator. It acts by contact, disrupting the normal function of the insect's nervous system, leading to paralysis and death [1].

References

Bioresmethrin IRAC classification and resistance

Author: Smolecule Technical Support Team. Date: February 2026

IRAC Classification and Mode of Action

Bioresmethrin is part of the pyrethroid class of insecticides. Its classification and neurological action are summarized below.

Property Classification / Description
IRAC MoA Classification Group 3A: Sodium channel modulators [1] [2]
Chemical Type Type I pyrethroid (lacks an alpha-cyano group) [3]
Primary Target Voltage-gated sodium channels (VGSC) in insect nerve cells [1]
Physiological Effect Disrupts channel gating, causing prolonged sodium influx, leading to hyperexcitation, convulsions, paralysis, and death [4]

The diagram below illustrates the neurotoxic mechanism of this compound.

G This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to & modulates NerveSignal Normal Nerve Signal VGSC->NerveSignal Disrupts inactivation Hyperexcitation Hyperexcitation & Paralysis NerveSignal->Hyperexcitation Leads to

This compound mode of action on nerve signaling.

Resistance Mechanisms and Genetics

Resistance to this compound is a significant concern in pest management. The primary mechanism is target-site resistance, though metabolic resistance also plays a role.

Target-Site Resistance (kdr mutations)

Mutations in the Vgsc gene make it harder for the insecticide to bind effectively [4]. These are known as knockdown resistance (kdr) mutations. The table below lists key kdr mutations associated with pyrethroid resistance.

Mutation Impact / Notes
V1016I Common, reduces pyrethroid binding affinity [4].
F1534C Common, confers higher resistance to Type I pyrethroids like this compound [4].
L982W Emerging importance, often co-occurs with V1016I for strong resistance [4].
S989P Often found in combination with V1016I (tri-locus: S989P+V1016I+F1534C) [4].
V410L Widespread, can occur alone or in combination with other kdr mutations [4].
Metabolic Resistance

Insects can overproduce detoxification enzymes that break down the insecticide before it reaches its target [4]. The major enzyme families involved are:

  • Cytochrome P450 monooxygenases (P450s)
  • Carboxylesterases
  • Glutathione S-transferases (GSTs)

Experimental Protocols for Resistance Monitoring

Standardized bioassays and molecular techniques are critical for detecting and characterizing resistance.

Adult Mosquito Susceptibility Bioassay (WHO Tube Test)

This is the standard method for phenotypically assessing resistance in mosquito populations [5].

  • Principle: Expose adult female mosquitoes to a diagnostic concentration of insecticide and measure mortality over a set period.
  • Procedure:
    • Mosquito Preparation: Use non-blood-fed, adult female mosquitoes (2-5 days old). A susceptible reference strain should be tested in parallel for comparison.
    • Exposure: Transfer 20-25 mosquitoes to a control tube (impregnated with silicone oil only) and an equivalent number to test tubes lined with insecticide-impregnated paper (e.g., at the WHO diagnostic concentration).
    • Holding: Keep mosquitoes in the tubes for 1 hour.
    • Transfer and Recovery: Gently transfer all mosquitoes to holding cups and provide access to sugar solution.
    • Mortality Recording: Record the number of dead mosquitoes after a 24-hour recovery period. Mortality in the control group must be below a threshold (e.g., <5-10%) for the test to be valid.
  • Data Interpretation:
    • Mortality ≥ 98%: Population is susceptible.
    • Mortality < 90%: Resistance is confirmed.
    • Mortality between 90-97%: Possible resistance; requires further investigation.
Synergist Assays

These tests help identify the involvement of specific metabolic enzymes.

  • Procedure: Pre-expose a group of mosquitoes to a synergist (e.g., Piperonyl Butoxide (PBO) which inhibits P450s) for 1 hour, then subject them to the standard bioassay.
  • Interpretation: If mortality significantly increases in the synergist group compared to the insecticide-only group, it indicates a major role for metabolic resistance (specifically P450s if PBO was used).
kdr Mutation Genotyping

Molecular techniques are used to identify specific point mutations in the Vgsc gene.

  • DNA Extraction: Extract genomic DNA from individual mosquitoes.
  • PCR Amplification: Amplify specific regions of the Vgsc gene (e.g., domains II and III) using specific primers.
  • Mutation Detection:
    • Sequencing: The gold standard, identifies all known and novel mutations in the amplified region.
    • Allele-Specific PCR (AS-PCR) or PCR-RFLP: Faster, cheaper methods for screening known, specific mutations (e.g., V1016I, F1534C).
  • Data Analysis: Calculate allele frequencies and genotype distributions in the tested population.

The workflow for a comprehensive resistance monitoring study is shown below.

G FieldCollection Field Collection (Larvae/Pupae/Eggs) MosquitoRearing Mosquito Rearing (G0/G1 Adults) FieldCollection->MosquitoRearing Bioassay Phenotypic Assay (WHO Tube Test) MosquitoRearing->Bioassay SynergistAssay Synergist Assay (e.g., with PBO) MosquitoRearing->SynergistAssay Sub-sample MolecularAnalysis Molecular Genotyping (PCR, Sequencing) Bioassay->MolecularAnalysis Use survivors & dead SynergistAssay->MolecularAnalysis DataIntegration Data Integration & Resistance Status Report MolecularAnalysis->DataIntegration

Experimental workflow for insecticide resistance monitoring.

Implications for Research and Control

  • Resistance Management (IRM): this compound must be strategically rotated or combined with insecticides from different IRAC groups (e.g., Groups 1, 2, 4, 5) to reduce selection pressure [2].
  • Product Development: The presence of kdr mutations can severely compromise the efficacy of pyrethroid-based formulations, necessitating pre-deployment resistance screening.
  • Integrated Vector Management (IVM): Reliance on chemical control alone is unsustainable. Effective strategies integrate chemical, biological, and environmental methods [4].

References

Basis for the ADI and Toxicological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data and primary studies used to establish the Bioresmethrin ADI:

Assessment Factor Value Details
Current ADI 0.03 mg/kg bw Established based on a 1991 assessment [1].
Toxicological Basis Mild liver toxicity Increased relative liver weight, discolouration, hepatocellular hypertrophy, and fatty vacuolisation (steatosis) [1].
Critical Study 2-year dietary study in rats Identified a NOEL of 3 mg/kg bw/day [1].
Safety Factor 100 Standard factor accounting for interspecies (x10) and intraspecies (x10) variation [1].
Previous ADI (1975) 0.3 mg/kg bw Based on a higher NOEL of 30 mg/kg bw/day from a medium-term rat study [1].

This compound exhibits low acute oral and dermal toxicity and is not a skin sensitizer [1]. Long-term studies show no evidence of carcinogenicity or genotoxicity. Reproductive and developmental studies in rats and rabbits found no adverse effects on reproduction or fetal development [1]. Neurotoxic effects were observed only at extremely high doses not relevant to human exposure levels [1].

Metabolism and Key Metabolite

The primary metabolic pathway for this compound involves rapid absorption, hydrolysis of the ester bond, and oxidation. The major metabolite is 5-Benzyl-3-furoic Acid (BFCA) [1] [2].

BioresmethrinMetabolism This compound Metabolic Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Esterases Acid Moieties Acid Moieties Hydrolysis->Acid Moieties Released Alcohol Moieties Alcohol Moieties Hydrolysis->Alcohol Moieties Released BFCA 5-Benzyl-3-furoic Acid (BFCA) Alcohol Moieties->BFCA Oxidation Urine & Feces Urine & Feces BFCA->Urine & Feces Excretion

This compound is metabolized primarily to BFCA before excretion.

This metabolite, BFCA, is responsible for most of the nervous system toxicity observed in mammals from this compound exposure, though this occurs at doses far above the NOEL used to establish the ADI [1].

Experimental Protocol for Key Studies

The ADI for this compound is primarily derived from chronic toxicity studies. The core methodology for the pivotal 2-year rat study is outlined below.

  • Test System: Laboratory rats (specific strain not detailed in sources).
  • Test Substance: this compound.
  • Route of Administration: Dietary administration (mixed into feed).
  • Dose Groups: Multiple dose groups, including a control group receiving no test substance.
  • Duration: 2 years (chronic exposure).
  • Key Observations and Measurements:
    • Daily clinical observations for signs of ill health.
    • Regular body weight and food consumption measurements.
    • Hematology and clinical chemistry at study termination.
    • Gross necropsy and detailed histopathological examination of organs and tissues, with special attention to the liver [1].
  • Data Analysis:
    • The No-Observed-Effect Level (NOEL) is identified as the highest dose at which no statistically or biologically significant adverse effects are observed compared to the control group. For this compound, this was 3 mg/kg bw/day [1].
    • The ADI is then calculated by applying a safety factor to the NOEL: ADI = NOEL / Safety Factor. Thus, 3 mg/kg bw/day ÷ 100 = 0.03 mg/kg bw/day [1].

Summary

This compound has a well-established ADI of 0.03 mg/kg bw based on a robust, long-term animal study. Its primary toxicological target is the liver, and its key neurotoxic metabolite, BFCA, is well-characterized.

References

Bioresmethrin Application Notes and Protocols for Stored Product Pests

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mode of Action

Bioresmethrin is a synthetic pyrethroid insecticide and one of the four stereoisomers of resmethrin. It is characterized by its (1R,trans) configuration, which is the most biologically active isomer [1] [2]. Its chemical name is (5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate [1].

  • Mode of Action: Like other pyrethroids, this compound is a sodium channel modulator (IRAC Group 3A) [1]. It acts on the insect's nervous system via contact action, causing disruption of sodium ion channels, leading to hyperexcitation, paralysis, and death [1] [3].
  • Key Properties: It has low aqueous solubility and is relatively non-persistent in the environment. It is highly toxic to insects, fish, and aquatic invertebrates but exhibits low mammalian oral toxicity, making it a favorable candidate for use in sensitive areas [1] [4].

Efficacy Data and Application Rates

Historical research and trials have established the efficacy of this compound, particularly against major stored product pests. The data below is primarily derived from grain protectant trials [4].

Efficacy Against Key Stored Product Pests

This compound has demonstrated high potency against a broad spectrum of stored product insects. The following table summarizes efficacy data from laboratory and silo trials, showing mortality and control of F1 generations after long-term grain storage.

Table 1: Efficacy of this compound in Grain Protectant Trials (Adapted from Ardley & Desmarchelier, 1974) [4]

| Protectant Treatment | Grain Holding Period (Months) | Lab Assay Mortality (%)(Sgs=S. granarius, Rds=R. dominica, Tcs=T. confusum) | F1 Generation (Live Insects) | | :--- | :--- | :--- | :--- | | | | Sgs | Rds | Tcs | Sgs | Rds | Tcs | | 1 ppm this compound + 10 ppm PBO | 4 | 99% | 100% | 0% | 0 | 0 | 0 | | 0.5 ppm this compound + 5 ppm PBO | 4 | 100% | 100% | 40% | 0 | 0 | 0 | | 4 ppm this compound | 12 | 5% | 100% | <8% | 63 | 0 | - | | 8 ppm this compound | 12 | 40% | 100% | <15% | 3 | 1 | - | | 12 ppm this compound | 12 | 95% | 100% | <38% | 0 | 0 | - |

Abbreviation: PBO (Piperonyl Butoxide)

Recommended Application Rates

Application rates for this compound vary based on the target pest, the specific formulation, and the use of a synergist. The following table provides a summary of application rates found in the literature.

Table 2: Summary of this compound Application Rates for Stored Products

Application Scope / Target Application Rate (Active Ingredient) Formulation / Method Key Findings / Notes
General Grain Protectant 1 - 4 ppm Admixture with grain Effective against a wide range of pests; lower rates often require a synergist [4].
Grain Protectant (with Synergist) 0.5 - 4 ppm + 5 - 20 ppm PBO Admixture with grain Piperonyl Butoxide (PBO) acts as a synergist, providing 4 to 9-fold increased efficacy, especially against strains with tolerance [4].
Control of *Rhyzopertha dominica* 4 ppm + 20 ppm PBO Admixture with grain Showed excellent cost/efficiency and remained effective after 12 months of storage [4].
Aerosols for Space Treatment Not specified in results Aerosol / Fogging Used in food storage areas and aircraft disinfestation; unlikely to cause significant residues in food [4].

Experimental Protocols

This section provides detailed methodologies for conducting efficacy trials of this compound as a grain protectant, based on historical experimental designs.

Direct Grain Admixture Bioassay Protocol

This protocol is designed to test the efficacy and residual activity of this compound treatments on stored grain.

Workflow: Grain Protectant Efficacy Trial

G Start Start Protocol A 1. Grain Preparation (Clean, target moisture content) Start->A B 2. Insecticide Application (Prepare stock solution, apply as admixture) A->B C 3. Grain Storage (Store under controlled T & RH for duration) B->C D 4. Insect Introduction (Introduce adult insects to grain samples) C->D E 5. Mortality Assessment (Assess mortality after 7-14 days exposure) D->E F 6. F1 Generation Assessment (Remove parents, assess F1 progeny after 8 weeks) E->F End End Data Collection F->End

3.1.1 Materials and Equipment
  • Insects: Laboratory-reared adults of target species (e.g., Rhyzopertha dominica, Sitophilus granarius, Tribolium confusum).
  • Grain: Clean, untreated grain (e.g., wheat, rice). Determine initial moisture content.
  • Insecticides: this compound technical material. Piperonyl Butoxide (PBO) if testing synergism.
  • Solvents: Acetone or other suitable organic solvent for preparing stock solutions.
  • Containers: Airtight glass jars or similar containers (e.g., 0.5-1 liter) for grain storage and bioassay.
  • Environmental Chamber: To maintain constant temperature (e.g., 25-30°C) and relative humidity (e.g., 55-65%).
3.1.2 Procedure
  • Grain Preparation: Adjust grain moisture content to a standard level (e.g., 10-12%) if necessary.
  • Insecticide Application:
    • Prepare a stock solution of this compound in a volatile solvent.
    • Apply the solution to a small portion of grain to create a concentrated premix.
    • Blend the premix thoroughly with the remaining bulk grain to achieve the target homogeneous concentration (e.g., 4 ppm).
    • Allow the solvent to evaporate completely in a fume hood.
    • For treated controls, use grain treated with solvent only.
  • Grain Storage:
    • Store treated and control grain in separate, labeled, airtight containers.
    • Place containers in an environmental chamber set at pre-defined conditions (e.g., 25°C, 60% RH) for the duration of the trial.
  • Insect Bioassay:
    • At predetermined intervals (e.g., 0, 3, 6, 9, 12 months), withdraw grain samples from storage.
    • Introduce a known number (e.g., 20-25) of unsexed adult insects (1-2 weeks old) into each container.
    • Secure lids with perforated tops to allow ventilation.
  • Data Collection:
    • Mortality Assessment: After a specific exposure period (e.g., 14 days), assess adult insect mortality.
    • Progeny Assessment: After mortality count, remove all parent insects (live and dead). Return the grain to the environmental chamber for a further 8 weeks to allow for the development of F1 progeny. Then, count and record the number of live emerged offspring.
Data Analysis and Interpretation
  • Mortality Correction: Correct for natural mortality in control treatments using Abbott's formula [5].
  • Statistical Analysis: Use analysis of variance (ANOVA) to compare mortality rates and progeny production between treatments and controls. Significant reductions in F1 progeny indicate successful long-term protection.
  • Efficacy Benchmark: A successful treatment should achieve near-complete (95-100%) control of susceptible species and significantly suppress progeny production for the entire storage period.

Regulatory and Resistance Considerations

  • Regulatory Status: this compound is not approved under the European Union's EC 1107/2009 regulation [1]. Researchers must verify the current registration status in their country before planning any application trials.
  • Resistance: Instances of resistance to this compound have been recorded in pest species such as Tribolium castaneum and Rhyzopertha dominica [1]. The use of synergists like Piperonyl Butoxide (PBO) can help overcome metabolic resistance mechanisms [4]. This compound is often considered a complementary insecticide to organophosphates like malathion for managing resistance in storage pests [4].

References

Comprehensive Application Notes and Protocols for Bioresmethrin as a Grain Protectant

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bioresmethrin and Its Use in Stored Grain Protection

This compound is a potent synthetic pyrethroid insecticide that has found significant application in stored product protection due to its high insecticidal activity and favorable environmental profile. As the (1R)-trans isomer of resmethrin, this compound exhibits enhanced insecticidal potency compared to the mixed-isomer parent compound while demonstrating reduced mammalian toxicity, making it particularly suitable for application in stored grains where human exposure is a concern [1]. The compound acts primarily on the insect nervous system by modulating voltage-sensitive sodium channels, causing prolonged depolarization and ultimately leading to insect paralysis and death. This neurotoxic mechanism provides rapid knockdown of target pests while maintaining low toxicity to mammals at recommended application rates [1].

The protection of stored grains from insect infestation represents a critical challenge in global food security, with post-harvest losses to insect pests estimated to affect 10-30% of total yield in some regions. This compound has emerged as a valuable tool in integrated pest management programs for stored grains due to its rapid knockdown effect against a broad spectrum of stored product insects, including beetles, moths, and weevils [2]. When applied according to recommended protocols, this compound can provide effective protection throughout the storage period while minimizing residues in the final food product. The following sections provide comprehensive application notes, efficacy data, and experimental protocols to guide researchers and professionals in the appropriate use and evaluation of this compound as a grain protectant.

Chemical and Physical Properties of this compound

This compound is characterized by specific physicochemical properties that influence its behavior as grain protectant. Understanding these properties is essential for formulation development, application optimization, and residue analysis. The compound's high log Kow value indicates significant lipophilicity, which influences its distribution in grain matrices and potential for bioaccumulation [1].

Table 1: Physicochemical Properties of this compound

Property Specification Significance
Chemical Name 5-Benzyl-3-furylmethyl (1R)-trans-3-(2-methylprop-1-enyl)-cyclopropanecarboxylate IUPAC nomenclature for precise identification
Molecular Formula C22H26O3 Determines molecular weight and elemental composition
Molecular Weight 338.4 g/mol Impacts dosing calculations and analytical detection
Physical Form Colorless crystals Influences formulation characteristics and handling
Water Solubility 0.038 mg/L at 25°C Indicates high hydrophobicity and potential for lipid accumulation
log Kow 5.43 Predicts high lipophilicity and potential for bioaccumulation
Stability Unstable to air and light Requires protected storage and may need stabilizers in formulations

The metabolic fate of this compound has been extensively studied in mammalian systems, revealing rapid biotransformation and excretion. In vitro studies with mouse and rat liver microsomes demonstrate that this compound undergoes rapid hydrolysis compared to its cis-isomer counterpart (cismethrin), contributing to its lower mammalian toxicity [1]. The major metabolic pathways include: ester cleavage to generate 5-benzyl-3-furoic acid (BFCA) and chrysanthemic acid derivatives; oxidation at the trans-methyl group of the isobutenyl moiety; and conjugation of resulting metabolites with glucuronic acid or sulfuric acid for excretion [1]. This compound serves as a specific substrate for human carboxylesterase 1 (CE1), which explains its rapid metabolic clearance in mammals and contributes to its favorable toxicological profile [1].

Application Methods and Formulations

Grain Protectant Application

The application of this compound as a grain protectant involves treatment of the entire grain mass during bin loading to establish uniform distribution throughout the storage structure. Proper application is critical to achieve effective insect control while maintaining grain quality and minimizing residue concerns. Application should target the moving grain stream at the bottom of bucket elevators, augers, or belts to facilitate optimal distribution and kernel coverage [3]. The application rate must be calibrated according to grain type, expected storage conditions, and target pest species, with typical application rates ranging from 1-5 ppm active ingredient depending on these factors [2].

For optimal performance, this compound should be applied to clean, dry grain with moisture content below 14% to minimize degradation and maintain efficacy throughout the storage period. The formulation type influences adherence to grain kernels and residual activity, with emulsifiable concentrates (EC) providing superior distribution compared to wettable powders (WP) in most situations [3]. In some cases, layer treatment approaches may be employed where application is targeted to specific grain layers (bottom, middle, or top) rather than the entire mass, though this approach requires specific label authorization and may provide less complete protection than whole-mass treatment [3].

Table 2: Grain Protectant Application Parameters for this compound

Parameter Specification Notes
Application Timing During bin loading Allows uniform distribution throughout grain mass
Application Point Moving grain stream at elevator/auger bottom Maximizes kernel contact and distribution efficiency
Recommended Formulations Emulsifiable concentrates (EC), Wettable powders (WP) EC formulations typically provide superior distribution
Dilution Volume 3-5 gallons water per 1,000 bushels Carrier volume must ensure uniform coverage
Compatibility Compatible with other protectants including IGRs Synergistic effects observed with piperonyl butoxide [1]
Layer Treatment Optional if permitted by product label Bottom, middle, and top layers or every fifth load
Top-Dress Treatments

Top-dress applications of this compound provide targeted protection against secondary infestation occurring from the grain surface after storage. This approach establishes a protective barrier at the grain surface where most subsequent infestations originate, particularly from flying insects that enter storage structures through vents or other openings [3]. Top-dress treatments are typically applied to the upper 4-12 inches of grain, either at the time of bin loading or as a remedial treatment when insect activity is detected at the surface [3].

The standard protocol for top-dress application involves even distribution of the diluted insecticide across the grain surface, followed by shallow incorporation (typically 4 inches) to create a treated layer that prevents insect penetration while minimizing volatilization and degradation. Some protocols recommend sequential application, where half of the calculated product is incorporated into the surface layer and the remaining half is applied to the surface and left undisturbed [3]. This approach establishes both an immediate knockdown barrier and a longer-term reservoir of active ingredient. Applications should be timed when grain temperatures are between 60-80°F (15-27°C) as insect activity increases significantly at temperatures above 77°F (25°C) [3].

Efficacy Data and Insecticide Performance

This compound demonstrates potent insecticidal activity against a broad spectrum of stored product pests, with variations in sensitivity among species and life stages. The compound exhibits both rapid knockdown and good residual activity when applied properly to stored grains. Studies have demonstrated that this compound provides effective control of major stored grain beetles including Sitophilus oryzae (rice weevil), Rhyzopertha dominica (lesser grain borer), Tribolium castaneum (red flour beetle), and Oryzaephilus surinamensis (sawtoothed grain beetle) [2].

Efficacy is influenced by multiple factors including grain type, moisture content, temperature, and application method. This compound generally shows enhanced performance on low-moisture grains (<12%) stored under cool conditions, though it remains effective across a broad range of storage environments [3]. The residual activity typically persists for 4-8 months depending on these environmental factors and the specific formulation employed. Research has demonstrated that control failures in field settings often correlate with development of resistance, particularly in populations with previous exposure to pyrethroid insecticides [2].

Table 3: Efficacy Profile of this compound Against Major Stored Product Pests

Target Pest Life Stage Most Affected Time to 95% Knockdown (Hours) Residual Protection (Months) Notes
Sitophilus oryzae (Rice weevil) Adult 4-8 6-8 Highly effective at recommended rates
Rhyzopertha dominica (Lesser grain borer) Adult 6-12 4-6 Moderate resistance reported in some populations [2]
Tribolium castaneum (Red flour beetle) Adult, Larva 12-24 4-6 Larval stages show reduced sensitivity
Oryzaephilus surinamensis (Sawtoothed grain beetle) Adult 2-6 6-8 Highly susceptible at low application rates
Plodia interpunctella (Indian meal moth) Adult, Larva 1-4 3-5 Rapid knockdown of flying adults

The influence of temperature on this compound efficacy follows a non-linear pattern, with optimal performance observed between 77-90°F (25-32°C) when insect metabolic activity is highest [3]. At temperatures below 59°F (15°C), insect activity decreases significantly, reducing both pest pressure and insecticide efficacy. However, this compound maintains sufficient vapor activity at warmer temperatures to provide limited control of insects in the headspace above treated grain, enhancing its performance against flying moths and beetles [1].

Safety and Regulatory Considerations

Personal Protective Equipment (PPE)

Application of this compound requires appropriate PPE to minimize operator exposure during handling and application. The minimum recommended protection includes chemical-resistant gloves (nitrile or neoprene), protective eyewear (safety goggles), long-sleeved clothing, and closed shoes [3]. For situations where respiratory exposure is likely, particularly during the handling of concentrates or applications in poorly ventilated spaces, use of an NIOSH-approved respirator with organic vapor cartridges is recommended.

First Aid and Exposure Management

In case of dermal exposure, immediately remove contaminated clothing and wash affected skin thoroughly with soap and water. For eye exposure, flush with copious amounts of clean water for at least 15 minutes while holding eyelids open. In cases of inhalation exposure, move the affected person to fresh air and seek medical attention if respiratory irritation persists. If ingestion occurs, do not induce vomiting; seek immediate medical attention and provide the product label information to healthcare providers [1].

Pre-harvest Intervals and Residue Limits

Establishing appropriate pre-harvest intervals is critical for compliance with maximum residue limits (MRLs) established by regulatory agencies. While specific MRLs vary by country and commodity, this compound residues in stored grains typically must not exceed 1-5 ppm at time of shipment to market. Residue monitoring should be conducted following established analytical methods to ensure compliance with applicable regulations [4].

Experimental Protocols for Efficacy and Residue Analysis

Laboratory Bioassay for Efficacy Determination

Laboratory bioassays provide standardized methods to evaluate the efficacy of this compound against target stored product pests. The following protocol outlines the standard testing procedure for contact efficacy determination:

  • Sample Preparation: Prepare treated grain samples by applying this compound formulations to 1 kg grain samples in rotary coaters to ensure uniform distribution. Use serial dilutions to establish a concentration gradient (typically 0.1, 0.5, 1.0, 2.0, and 5.0 ppm active ingredient).
  • Insect Introduction: Introduce 25 adult insects of standardized age (1-2 weeks post-emergence) to each treated sample, using at least four replicates per concentration.
  • Incubation Conditions: Maintain samples at standard conditions (28±2°C, 60±5% RH) for the test duration.
  • Mortality Assessment: Assess mortality at 24-hour intervals for 7 days, distinguishing between knockdown and irreversible mortality.
  • Data Analysis: Calculate LC50 and LC95 values using probit analysis with appropriate statistical software.

This protocol enables researchers to generate dose-response curves for various insect species and compare formulation efficacy under controlled conditions.

Residue Analysis Method Using GC-MS/MS

Analysis of this compound residues in stored grains requires sensitive and specific methodology to detect low concentrations in complex matrices. The following QuEChERS-based protocol has been validated for this compound residue determination in various grain matrices [4]:

  • Sample Extraction:

    • Homogenize 5 g representative grain sample with 10 mL acetonitrile
    • Add 5 mL water to hydrate dry matrix
    • Shake vigorously for 5 minutes
    • Add extraction package (6 g MgSO4 + 1.5 g sodium citrate)
    • Shake for 1 minute and centrifuge at 3000 rpm for 5 minutes
  • Cleanup Procedure:

    • Transfer 1 mL upper acetonitrile layer to dSPE tube (150 mg PSA, 900 mg MgSO4)
    • Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes
    • Filter supernatant through 0.2 μm nylon filter
  • GC-MS/MS Analysis:

    • Column: 30 m × 0.25 mm ID × 0.25 μm film thickness HP-5MS UI
    • Injection: 1 μL pulsed splitless at 250°C
    • Oven Program: 60°C (1 min), 40°C/min to 170°C, 10°C/min to 300°C (5 min)
    • Carrier Gas: Helium, constant flow 1.2 mL/min
    • Detection: MS/MS with EI ionization, MRM mode
    • Quantification: External standard method with matrix-matched calibration curves

This method achieves limits of quantification of 10-15 μg/kg with recovery rates of 85-100% and relative standard deviations below 10%, meeting international validation criteria for pesticide residue analysis [4].

The experimental workflow for the residue analysis method can be visualized as follows:

Start Sample Collection and Preparation A Homogenization with Acetonitrile/Water Start->A 5 g sample B Salt-assisted Extraction A->B Add salts C Centrifugation and Phase Separation B->C Shake 1 min D dSPE Cleanup (PSA + MgSO4) C->D Collect organic layer E Filtration through 0.2 μm Membrane D->E Vortex 30 sec F GC-MS/MS Analysis E->F Inject 1 μL End Data Analysis and Quantification F->End MRM detection

Diagram 1: Analytical workflow for this compound residue analysis in grains using QuEChERS and GC-MS/MS

Resistance Management and Integrated Approaches

The development of insecticide resistance represents a significant challenge in the long-term utilization of this compound for grain protection. Documented cases of resistance in stored product pests include populations of Tribolium castaneum and Rhyzopertha dominica with reduced susceptibility to pyrethroids [2]. Implementation of resistance management strategies is essential to preserve the efficacy of this compound and related compounds.

Resistance Monitoring and Detection

Regular resistance monitoring should be conducted using standardized bioassay methods to detect changes in susceptibility before control failures occur. The discriminating dose bioassay employs a concentration that reliably eliminates susceptible individuals while surviving insects indicate potential resistance. For this compound, diagnostic concentrations of 1-2 ppm typically serve this purpose for most stored product beetles. Molecular detection methods targeting specific resistance mechanisms, such as kdr-type mutations in sodium channel genes, provide complementary approaches for early resistance detection [2].

Rotation and Combination Strategies

Insecticide rotation involving compounds with different modes of action represents the cornerstone of resistance management. This compound should be rotated with non-pyrethroid insecticides such as organophosphates (pirimiphos-methyl), insect growth regulators (methoprene), or spinosyns (spinosad) on a seasonal or annual basis [3]. Combination products that mix this compound with synergists such as piperonyl butoxide (PBO) can overcome metabolic resistance mechanisms and extend the product's effective lifespan [1].

The relationship between this compound's properties and appropriate application strategies can be visualized as follows:

Properties This compound Properties Strategies Application Strategies Properties->Strategies Informs A1 High Lipophilicity (log Kow = 5.43) B1 Whole-grain Treatment for Penetrating Activity A1->B1 Dictates A2 Rapid Knockdown Effect B2 Early Application for Preventive Action A2->B2 Supports A3 Low Mammalian Toxicity B3 Reduced PPE Requirements Compared to OPs A3->B3 Enables A4 Photodegradation Sensitivity B4 Storage in Protected Environments A4->B4 Requires

Diagram 2: Relationship between this compound properties and application strategies

Conclusion

This compound remains a valuable tool for protecting stored grains from insect damage when applied according to recommended protocols and as part of a comprehensive integrated pest management program. Its favorable toxicological profile and rapid knockdown activity make it particularly suitable for situations where rapid pest suppression is required with minimal mammalian risk. The application notes and experimental protocols provided in this document offer researchers and professionals a comprehensive framework for the appropriate use and evaluation of this compound in stored grain environments.

Future research directions should focus on optimizing formulation technologies to enhance residual activity and reduce environmental degradation, developing precise application equipment to minimize use rates while maintaining efficacy, and elucidating resistance mechanisms to inform management strategies. Additionally, further investigation of synergistic combinations with other biorational insecticides may extend the functional lifespan of this compound while reducing selection pressure for resistance development.

References

Piperonyl Butoxide as a Synergist: Mechanisms and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Piperonyl butoxide (PBO) is a widely used synergist that, despite having little to no insecticidal activity on its own, significantly enhances the potency of several insecticide classes, including pyrethrins, pyrethroids (like bioresmethrin), carbamates, and rotenone [1]. It appears in over 1,500 US EPA-registered products and is approved for use in agriculture, public health mosquito control, and human and veterinary applications against ectoparasites like head lice [1].

Mechanism of Action

The primary mechanism by which PBO acts is the inhibition of the insect's mixed-function oxidase (MFO) system, also known as the cytochrome P-450 system [1] [2]. This system is a major defense pathway in insects, responsible for the oxidative breakdown and detoxification of insecticides [2].

  • Inhibition of Detoxification: By inhibiting the MFO system, PBO prevents the metabolic breakdown of the active insecticide within the insect's body [1].
  • Increased Potency: This allows a higher concentration of the active insecticide to remain in its toxic form for a longer duration, thereby increasing its lethal effect [1]. This enhanced activity can mean that less insecticide is needed to achieve the same control level.

Other research suggests that for some insecticide combinations, such as permethrin and propoxur, a physiological synergism may also occur at the synaptic level in the insect central nervous system, further increasing toxicity [3].

Quantitative Data on PBO Synergism with Various Insecticides

The following table summarizes data from scientific studies demonstrating the synergistic effect of PBO when combined with different insecticides. While this compound is not listed, the data for other pyrethroids like deltamethrin illustrate the potential magnitude of this effect.

Table 1: Documented Synergistic Effects of Piperonyl Butoxide (PBO) with Various Insecticides

Insecticide Target Insect Synergistic Ratio (SR) Key Findings Source
Deltamethrin (Pyrethroid) Helopeltis theivora (Tea Mosquito Bug) 44.60 The toxicity of deltamethrin increased 44.6-fold when combined with PBO. [2]
Quinalphos (Organophosphate) Helopeltis theivora 16.01 The toxicity of quinalphos increased 16-fold when combined with PBO. [2]
Imidacloprid (Neonicotinoid) Helopeltis theivora 11.14 The toxicity of imidacloprid increased over 11-fold when combined with PBO. [2]
d-Phenothrin (Pyrethroid) Mosquitoes (Aircraft Disinsection) N/A A controlled trial showed 2% d-phenothrin was highly effective, with odds of mosquito mortality 171.7x higher than in controls. PBO is commonly formulated with pyrethroids for such applications. [4]

General Experimental Protocol for Evaluating Synergism

This protocol outlines a standard surface contact bioassay method for evaluating the synergism between an insecticide and PBO in insect populations, adaptable for this compound [2] [5].

Insect Collection and Rearing
  • Collect the target insect strain(s) from the field.
  • Establish and maintain a susceptible reference strain in the laboratory under standard conditions for comparison.
  • Rear all insects for one generation under lab conditions to standardize their age and health for bioassays.
Preparation of Test Solutions
  • Insecticide Stock Solutions: Prepare a series of stock solutions of the technical grade insecticide (e.g., this compound) in a suitable solvent like acetone.
  • Synergist Stock Solution: Prepare a stock solution of technical grade PBO in acetone.
  • Test Dilutions: From the stock solutions, prepare a dilution series of the insecticide alone, and another series of the insecticide pre-mixed with PBO at a desired ratio (e.g., 1:1, 1:2, 1:3 PBO:insecticide).
Bioassay Procedure
  • Surface Contact Method: Apply a precise volume (e.g., 1 mL) of each test solution to the inner surface of glass jars or petri dishes. Roll the jars to ensure an even coating and allow the solvent to evaporate completely.
  • Control Groups: Prepare control jars treated with solvent only.
  • Insect Exposure: Introduce a fixed number of adult insects (e.g., 10-20) into each treated jar. Secure the jars with mesh cloth for ventilation.
  • Replication: Perform each treatment and control in multiple replicates (e.g., 3-5) to ensure statistical reliability.
  • Incubation: Keep the jars under controlled conditions of temperature and humidity.
  • Data Collection: Record mortality counts after a specified exposure period (e.g., 24 hours). Insects are considered dead if they are immobile and do not respond to a gentle probe.
Data Analysis
  • Use statistical methods like probit analysis to calculate the median lethal concentration (LC50) for the insecticide alone and for the insecticide+PBO mixture [2].
  • Calculate the Synergistic Ratio (SR) using the formula: SR = LC50 of insecticide alone / LC50 of insecticide + PBO mixture [2].
  • An SR significantly greater than 1 indicates a synergistic effect. The higher the ratio, the stronger the synergism.

The workflow below illustrates the key stages of this experimental protocol.

Start Start Experiment Step1 1. Insect Collection & Rearing Start->Step1 Step2 2. Preparation of Test Solutions Step1->Step2 Step3 3. Bioassay: Surface Contact Step2->Step3 Step4 4. Data Collection & Analysis Step3->Step4 Result Result: Synergistic Ratio (SR) Step4->Result

Safety and Regulatory Considerations

For any experimental work, safety and regulatory adherence are paramount.

  • Toxicity Profile: PBO has low acute toxicity by oral, inhalation, and dermal routes in adults but is highly toxic to aquatic organisms [1] [6].
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and safety goggles, when handling insecticides and synergists.
  • Engineering Controls: Prepare stock solutions and perform treatments in a fume hood to avoid inhalation of vapors and aerosols.
  • Regulatory Compliance: PBO is regulated as a pesticide synergist in many countries. Ensure all research complies with local and institutional regulations for the use of pesticidal substances [1].

Key Workflow for Synergism Evaluation

The following diagram maps out the logical sequence and decision points in a synergism study, from formulation to data interpretation.

F Formulate Insecticide + PBO Mixture A Apply via Standard Bioassay Method F->A M Measure Mortality at 24h A->M C Calculate LC50 for Mixture & Insecticide Alone M->C D Determine Synergistic Ratio (SR) C->D SR__check SR__check D->SR__check SR_Check Is SR > 1? Synergy Synergism Confirmed SR_Check->Synergy Yes NoSynergy No Significant Synergism SR_Check->NoSynergy No

Seeking More Specific Information

To advance your research on this compound specifically, I suggest:

  • Searching Specialized Databases: Use keywords like "this compound PBO synergism," "this compound resmethrin synergist," and "this compound efficacy PBO" in scientific databases (e.g., PubMed, Google Scholar, SciFinder).
  • Reviewing Patent Literature: Insecticide formulations with synergists are often detailed in patent documents, which can be a rich source of specific application notes and ratios.
  • Consulting Manufacturer Data: If this compound is available from a chemical supplier, their product safety data sheets (SDS) or technical bulletins may contain formulation guidelines and efficacy data.

References

Application Notes and Protocols: Bioresmethrin Thermal Fogging for Vector Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bioresmethrin is a synthetic pyrethroid insecticide derived from natural pyrethrins found in chrysanthemum flowers. It acts on insect nervous systems, causing paralysis and death, while maintaining low mammalian toxicity and environmental persistence. Thermal fogging applications utilize heat to generate fine insecticidal droplets that remain suspended in air, penetrating areas difficult to reach with traditional sprays. These properties make this compound particularly valuable for controlling adult mosquito populations in public health, agricultural, and residential settings [1].

The thermal fogging process involves heating a this compound formulation mixed with carrier oil to create an insecticidal vapor that condenses upon contact with cooler air, forming a visible fog of ultra-fine droplets (typically <20μm). These small droplets remain airborne longer than conventional sprays, providing thorough coverage of treatment areas. This compound's rapid knockdown effect against flying insects combined with its favorable environmental profile has established it as a preferred option for integrated pest management programs addressing public health threats from disease vectors [1] [2].

Technical Specifications and Formulations

This compound Properties

Table 1: Characteristics of this compound Technical Grade

Property Specification
Chemical Class Synthetic pyrethroid
Mode of Action Sodium channel modulator in insect nervous systems
Knockdown Speed Rapid (minutes to hours)
Mammalian Toxicity Low (acute oral LD₅₀ >5000 mg/kg in rats)
Avian Toxicity Low
Environmental Persistence Rapid degradation in sunlight (hours to days)
Residual Activity Low to moderate (up to 1 week depending on surface)

This compound exhibits strong insecticidal activity against a broad spectrum of insects including mosquitoes, flies, ants, and agricultural pests. Its rapid degradation in sunlight minimizes environmental accumulation, while low mammalian toxicity permits use in areas with human activity. These characteristics align well with sustainable pest management approaches and regulatory requirements for reduced ecological impact [1].

Formulation Options

Table 2: Commercial Formulations for Thermal Fogging

Formulation Type Concentration Range Carrier Type Application Context
Oil-based concentrates 1-10% AI Petroleum solvents Outdoor fogging, agricultural applications
Emulsifiable concentrates (EC) 2-5% AI Oil/water emulsions Versatile for multiple settings
Water-based suspensions 1-5% AI Aqueous with additives Indoor/sensitive areas
Ultra-low volume (ULV) 0.5-2% AI Minimal carrier Efficient large-area coverage

Formulation selection depends on target insect species, application environment, equipment compatibility, and regulatory restrictions. Oil-based formulations typically produce superior fog characteristics and insecticide stability but may present greater respiratory hazards and leave visible residues. Water-based options offer improved safety profiles but may require additives to maintain this compound stability during the heating process [3] [2].

Application Protocols

Pre-Application Procedures

Site Assessment: Conduct thorough inspection of treatment area to identify mosquito resting sites, breeding areas, and potential resistance issues. Document environmental conditions including temperature, wind speed, and humidity [2].

Equipment Calibration:

  • Verify thermal fogger nozzle temperature (>500°C)
  • Calibrate flow rate to achieve 5-50 liters per hectare (typically 5-10 L/ha for vector control)
  • Test fog production to ensure "dry" fog that doesn't wet surfaces immediately [2]

Community Notification: Inform residents of treatment schedule, precautionary measures (remain indoors, cover food/water), and post-application reentry intervals [2].

Thermal Fogging Operational Protocol

Mixing Instructions:

  • Use personal protective equipment during preparation
  • Dilute this compound concentrate in appropriate carrier at recommended rate
  • Agitate mixture thoroughly before loading into fogger
  • Record batch numbers and dilution ratios [2]

Application Parameters:

  • Optimal meteorological conditions: Wind speed <15 km/h, temperature <30°C, humidity >60%
  • Nozzle orientation: Horizontal for thermal foggers (vertical adjustment may be needed for cold foggers)
  • Application speed: Maintain consistent vehicle/operator pace (typically 3-5 km/h)
  • Spray timing: Early morning or late afternoon when insect activity peaks and temperature inversions occur [2]

Treatment Strategy:

  • Begin application at downwind edge, moving upwind
  • Treat dead-end roads on exit only to avoid operator exposure
  • Direct fog to penetrate vegetation and other mosquito resting sites
  • For urban areas, use 50-meter track spacing with fog directed downwind [2]
Efficacy Assessment Protocol

Entomological Monitoring:

  • Deploy CDC light traps or aspirators pre- and post-application
  • Use sentinel cages with susceptible mosquito strains at various locations
  • Conduct landing counts in treatment and control areas [4]

Efficacy Metrics Calculation:

  • Knockdown percentage = (Number knocked down / Total exposed) × 100
  • Percent control = 1 - (Post-treatment in treated / Post-treatment in control) × 100
  • Abundance reduction calculated using Mulla's formula: AR = 1 - (Tₐ/Cₐ ÷ Tᵦ/Cᵦ) × 100 Where Tₐ and Cₐ are post-treatment counts in treatment and control areas, Tᵦ and Cᵦ are pre-treatment counts [4]

Table 3: Expected Efficacy Outcomes Based on Field Studies

Application Context Target Pest Knockdown Time Efficacy Duration Population Reduction
Residential areas Mosquitoes 30-60 minutes Up to 1 week 70-80% within hours [1]
Public health fogging Phlebotomus sand flies Immediate 2-5 weeks 93% at 36hrs, 41% overall [4]
Sewer systems Periplaneta americana Rapid Variable Significant reduction [5]
Agricultural settings Multiple pests <30 minutes Several days 30% decrease in crop loss [1]

Safety and Regulatory Compliance

Personal Protective Equipment (PPE) Requirements

Minimum PPE for Operators:

  • Chemical-resistant gloves (nitrile or neoprene)
  • Respirator with appropriate pesticide cartridges
  • Protective goggles or face shield
  • Long-sleeved coveralls or impermeable clothing
  • Safety shoes/boots [2]

Additional Protection Measures:

  • Ear protection for engine-driven equipment
  • Protective guards to prevent contact with hot surfaces (>500°C at nozzle)
  • Regular respirator filter changes per manufacturer specifications [2]
Environmental and Public Safety

Pre-Application Precautions:

  • Notify beekeepers and protect pollinators
  • Cover or remove fish tanks and aquatic habitats
  • Protect food preparation surfaces and water containers
  • Identify sensitive individuals (asthma, chemical sensitivity) [2]

Application Restrictions:

  • Avoid treatment during rainfall or winds >15 km/h
  • Prevent direct application to water bodies
  • Minimize treatment of flowering vegetation attractive to pollinators
  • Consider buffer zones around sensitive habitats [2]

Post-Application Protocols:

  • Maintain 30-minute exclusion period after treatment
  • Ensure adequate ventilation before reoccupying structures
  • Clean equipment appropriately and dispose of containers properly
  • Document application parameters and any incident reports [2]

Operational Workflow

The following diagram illustrates the complete thermal fogging application protocol:

Figure 1: Thermal Fogging Application Workflow

Efficacy Data and Field Performance

Documented Field Efficacy

Table 4: Field Trial Results for this compound Thermal Fogging

Study Context Target Species Application Rate Knockdown Efficacy Residual Protection Citation
Public health (tropical) Aedes mosquitoes Standard thermal fogging concentration 70-80% population reduction Up to 1 week [1]
Hyrax dens (Palestine) Phlebotomus sand flies Permethrin thermal fogging 93% reduction at 36 hours 5 weeks significant reduction [4]
Sewer systems Periplaneta americana Thermal fog formulation Rapid knockdown Variable depending on environment [5]
Food facilities Multiple flying insects Low concentration applications 50% pest reduction Minimal residual desired [1]

Field trials demonstrate that this compound thermal fogging can achieve high initial knockdown against various insect pests, with efficacy influenced by application timing, environmental conditions, and target insect behavior. The rapid degradation profile makes it particularly suitable for situations where prolonged residual activity is undesirable, such as food processing facilities or outdoor recreational areas [1].

Resistance Management

Insecticide resistance poses a significant challenge to pyrethroid efficacy. Studies report this compound resistance in Aedes aegypti populations, necessitating careful resistance management strategies [6]. Recommended approaches include:

  • Rotation: Alternating this compound with unrelated insecticide classes
  • Combination: Using this compound with synergists or additional modes of action
  • Monitoring: Regular susceptibility testing in field populations
  • Integrated Approaches: Combining chemical control with environmental management [6]

Conclusion

This compound thermal fogging represents an effective tool for rapid knockdown of adult mosquito populations and other pest insects in various settings. Its favorable environmental and mammalian toxicity profile makes it suitable for application in sensitive environments where human exposure is a concern. Successful implementation requires careful attention to application parameters, equipment calibration, and safety protocols.

The technique shows particular value in public health emergency responses to disease outbreaks and in integrated pest management programs where rapid population reduction is needed. However, operators should implement resistance management strategies and combine thermal fogging with other control methods for sustainable long-term vector management. Continued monitoring of efficacy and environmental impact remains essential for optimizing application protocols.

References

GC-MS Analysis of Bioresmethrin: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bioresmethrin is a broad-spectrum synthetic pyrethroid insecticide characterized by its (1R,trans) stereochemical configuration, which is the most biologically active isomer of resmethrin [1] [2]. It is primarily used in domestic and public health situations for control of pests such as houseflies, mosquitoes, wasps, and cockroaches [2]. Its mode of action involves modulation of sodium channels in the insect nervous system, leading to paralysis and death [2].

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for this compound analysis due to the compound's thermal stability and volatility [3]. The combination of GC separation with MS detection provides a powerful tool for identifying, confirming, and quantifying this compound in various matrices, enabling precise monitoring for environmental, public health, and regulatory purposes [3] [4].

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing an effective GC-MS method, as these properties directly influence extraction, separation, and detection.

Table 1: Physicochemical Properties of this compound

Property Value Unit Analytical Significance
Molecular Formula C₂₂H₂₆O₃ - Determines molecular ion and fragment masses [2]
Molecular Weight 338.44 g/mol Base for mass spectral interpretation [2]
Water Solubility 0.3 mg/L @ 20°C, pH 7 Indicates need for efficient organic solvent extraction [2]
log P (Kow) 4.7 - High lipophilicity; favors non-polar extraction solvents [2]
Vapour Pressure 18.6 mPa @ 20°C High volatility; ideal for GC analysis without derivatization [2]

Instrumentation and Operating Conditions

GC-MS System Configuration

A standard GC-MS system for this analysis includes:

  • Gas Chromatograph: Equipped with a programmable temperature vaporization (PTV) or split/splitless injection port [3] [5].
  • Autosampler: For precise and reproducible sample introduction [6].
  • Capillary Column: Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 μm) or equivalent low-bleed, (5%-phenyl)-methylpolysiloxane column [6].
  • Mass Spectrometer: Single quadrupole mass spectrometer with electron ionization (EI) source [3] [4] [5].
Recommended GC-MS Parameters

Table 2: Standard GC-MS Operating Conditions for this compound Analysis

Parameter Setting Rationale
Injection Volume 1-2 µL Compromise between sensitivity and column/liner capacity [6]
Injection Mode Splittless (purge time: 1 min) Maximizes analyte transfer to column for trace analysis [3]
Carrier Gas Helium, >99.999% purity Inert, efficient, and compatible with MS vacuum systems [4] [6]
Carrier Gas Flow 1.0 - 2.0 mL/min (constant flow) Optimizes separation efficiency and analysis time [6]
Oven Program 60°C (hold 1 min) → 30°C/min → 180°C → 15°C/min → 300°C (hold 5 min) Balances resolution and speed; ensures elution of high-boiling components [6]
Transfer Line Temp. 280°C Prevents analyte condensation between GC and MS [3]
Ionization Mode Electron Ionization (EI) Standard, reproducible spectra for library matching [3] [5]
Ionization Energy 70 eV Standard energy for generating comparable mass spectra [3]
Ion Source Temp. 230 - 280°C Ensures efficient ionization and prevents condensation [3]
Quadrupole Temp. 150°C -
Solvent Delay 3-5 min Protects detector from solvent peak [5]
Data Acquisition Full Scan (m/z 50-500) or SIM Full scan for identification, SIM for higher sensitivity quantification [4]

Experimental Protocols

Sample Preparation Procedures
4.1.1. Liquid-Liquid Extraction from Aqueous Matrices
  • Sample Collection: Collect water samples in glass containers, ensuring no headspace if volatile analytes are a concern.
  • Acidification/Adjustment: Adjust sample pH to ~7 using a dilute acid or base if necessary.
  • Extraction: Add 100 mL of water sample to a separatory funnel. Extract twice with 50 mL of dichloromethane or a hexane/ethyl acetate mixture (1:1, v/v) [7].
  • Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
  • Concentration: Gently evaporate the extract to near dryness under a stream of nitrogen in a warm water bath (~40°C).
  • Reconstitution: Redissolve the residue in 1.0 mL of an appropriate solvent (e.g., hexane or acetone) for GC-MS analysis [6].
4.1.2. Solid-Liquid Extraction from Solid Matrices (e.g., Soil, Food)
  • Homogenization: Grind solid samples (e.g., soil, grains) to a fine powder using a mortar and pestle or a homogenizer [6].
  • Weighing: Accurately weigh 1.0-5.0 g of the homogenized sample into a centrifuge tube.
  • Extraction: Add 10 mL of an organic solvent (e.g., acetone, acetonitrile, or a mixture). Vortex vigorously for 1 minute and then sonicate for 15-20 minutes.
  • Centrifugation: Centrifuge at >3000 rpm for 5 minutes to pellet solid debris.
  • Clean-up (if needed): For complex or dirty matrices, pass an aliquot of the supernatant through a solid-phase extraction (SPE) cartridge (e.g., Florisil, C18) [6].
  • Concentration and Reconstitution: Evaporate the clean extract and reconstitute as described in steps 5-6 of section 4.1.1.
Quality Control Measures
  • Blanks: Include procedural blanks (solvent taken through the entire extraction process) to monitor for contamination.
  • Spikes: Use matrix-matched calibration standards and quality control samples (e.g., pre-spiked samples at known concentrations) to evaluate and correct for matrix effects and extraction efficiency [7].
  • Internal Standard: Add a known amount of a stable, non-interfering internal standard (e.g., a deuterated analog of this compound if available, or another stable compound not expected in the sample) to all samples, standards, and blanks prior to extraction to correct for volume inconsistencies and instrument variability [7].

Data Analysis and Interpretation

Mass Spectral Fragmentation

Under 70 eV EI conditions, this compound (MW 338.44) typically produces a characteristic mass spectrum. Key fragments and their proposed identities are listed below. The molecular ion is often of low abundance due to the labile ester linkage.

Table 3: Characteristic Mass Spectral Fragments of this compound

m/z Proposed Fragment Identity
338 Molecular Ion (M+•), low abundance
171 [C10H11O3]+ (5-benzyl-3-furylmethyl moiety after ester cleavage)
143 [C10H7O]+ (5-benzyl-3-furyl fragment)
123 [C8H11O]+ (Chrysanthemic acid-derived fragment)
81 [C5H5O]+ (Furyl-related fragment)
Quantification and Validation
  • Calibration: Prepare a series of standard solutions at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Plot the peak area ratio (analyte / internal standard) against concentration to create a calibration curve [7] [6].
  • Identification Criteria: Confident identification requires two parameters:
    • Retention Time: Match with the standard within a specified tolerance (e.g., ±0.1 min).
    • Mass Spectrum: Library match quality (e.g., >90% using Wiley or NIST libraries) and correct abundance ratio for key qualifier ions [3] [6].
  • Method Validation: Key performance characteristics to evaluate include:
    • Linearity: Correlation coefficient (r²) > 0.995.
    • Accuracy: 85-115% recovery of spiked samples.
    • Precision: Relative Standard Deviation (RSD) < 10-15% for repeatability.
    • Limit of Detection (LOD) & Quantification (LOQ): Determined empirically from low-level spikes [7] [6].

The following workflow diagram summarizes the entire analytical process for this compound using GC-MS:

Start Start Sample Analysis Prep Sample Preparation Liquid-Liquid or Solid-Liquid Extraction Start->Prep QC Quality Control Spikes, Blanks, Internal Standard Prep->QC Inj GC-MS Injection & Separation QC->Inj MS Mass Spectrometry EI Ionization & m/z Separation Inj->MS Data Data Analysis Library Search & Quantification MS->Data Report Result Reporting Data->Report

Troubleshooting and Best Practices

  • Peak Tailing: Can indicate active sites in the inlet or column. Use a high-quality, deactivated liner and ensure the column is properly cut and installed. Regular maintenance and column trimming are recommended.
  • Decreased Response/Sensitivity: May be due to a dirty ion source, a contaminated liner, or column degradation. Check and clean the ion source, replace the liner, and assess column performance.
  • High Background Noise: Often results from column bleed or a dirty source. Ensure the column is within its temperature limit and perform routine source cleaning.
  • Carryover: Rinse the syringe thoroughly with solvent between injections and ensure the autosampler wash solvent is effective. Increasing the flush volume or changing the wash solvent can help.
  • Distorted Peaks: Can be caused by a non-optimal injection technique (e.g., too fast), a leaking septum, or an incorrect pulsed splittless time. Review injection parameters and hardware.

Conclusion

GC-MS is a robust and reliable technique for the precise identification and quantification of this compound in various sample types. The method leverages the volatility of this compound and the high specificity of mass spectrometric detection. Adherence to the protocols for sample preparation, instrumental analysis, and data interpretation outlined in this document will ensure the generation of accurate and defensible data for research and regulatory compliance.

References

Bioresmethrin: Application Notes on Properties, Toxicity, and Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Bioresmethrin is a broad-spectrum synthetic pyrethroid insecticide. It is one of the four stereoisomers of resmethrin, specifically the (1R, trans)-isomer, which is known for its high biological activity [1] [2]. Its primary mode of action is as a sodium channel modulator, acting on the nervous system of insects upon contact [2].

Table 1: Physicochemical Properties of this compound

Property Value Description/Significance
Chemical Formula C₂₂H₂₆O₃ [2] -
Molecular Mass 338.44 g/mol [2] -
Physical State Viscous yellow-brown liquid [2] May require specific solvents for handling in experiments.
Water Solubility 0.3 mg/L at 20°C [2] Very low solubility; indicates high hydrophobicity.
Octanol-Water Partition Coefficient (Log P) 4.7 [2] High; suggests potential for bioaccumulation.
Vapour Pressure 18.6 mPa at 20°C [2] Moderately volatile; inhalation and drift are potential exposure concerns.
Toxicity Data Summary

Available toxicological data indicates that this compound has a relatively low mammalian oral toxicity but is highly toxic to fish and aquatic invertebrates [2]. Notably, its isomer, cismethrin (the 1R,cis isomer), is significantly more toxic to mammals [1].

Table 2: Summary of Toxicity Data for this compound and Related Compounds

Organism / Context Effect / Endpoint Value / Observation Notes
Mammals (general) Acute Oral Toxicity Low [2] The (1R)-trans isomer is less toxic than the (1R)-cis isomer (cismethrin) [1].
Mice/Rats Neurotoxic Effects Not measurable via intraperitoneal or intracerebral injection [1] Contrasts with cismethrin, which induces tremors [1].
Fish & Aquatic Invertebrates Acute Toxicity Highly toxic [2] Requires careful environmental management.
Honeybees Contact/Oral Toxicity High (≤ 2 μg/bee) [2] Poses a risk to pollinators.
Human Health Respiratory Effects Potential respiratory irritant [2] Use adequate ventilation and personal protective equipment (PPE).
Metabolic Pathways and Kinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting toxicity data. The metabolism of resmethrin isomers, including this compound, has been studied in rats [1].

The metabolic fate of this compound involves several key pathways, primarily leading to detoxification and rapid elimination [1]. The following diagram illustrates the major metabolic transformations.

G Start This compound EsterCleavage Ester Cleavage (Hydrolysis) Start->EsterCleavage Oxidation Oxidation (Cytochrome P450) Start->Oxidation AcidMoiety Acid Moiey (Chrysanthemic acid derivatives) EsterCleavage->AcidMoiety AlcoholMoiety Alcohol Moiey (5-Benzyl-3-furoic acid, BFCA) EsterCleavage->AlcoholMoiety HydroxyAcids Hydroxymethyl and Dicarboxylic Acid Derivatives Oxidation->HydroxyAcids OxidizedBFCA Oxidized BFCA (4'-OH-BFCA, α-OH-BFCA) Oxidation->OxidizedBFCA AcidMoiety->HydroxyAcids AlcoholMoiety->OxidizedBFCA Conjugation Conjugation with Glucuronic Acid or Sulfate HydroxyAcids->Conjugation OxidizedBFCA->Conjugation Excretion Excretion Conjugation->Excretion

Key Enzymes Involved:

  • Hydrolysis: this compound is a specific substrate for human carboxylesterase 1 (CE1) [1].
  • Oxidation: Resmethrin is metabolized by several cytochrome P450 enzymes, including rat CYP1A1, 2C6, 2C11, and 3A1, and human CYP2C8, 2C9, and 2C19 [1].
Considerations for Experimental Design

While explicit protocols were not found, the literature provides critical considerations for designing toxicity studies.

  • Isomer Specificity: The toxicity of pyrethroids is highly dependent on their stereochemistry [1] [3]. Ensure the test material is well-characterized. Using this compound with high isomeric purity is essential for reproducible results.
  • Species and Strain Selection: Metabolic capabilities vary. For example, cats are highly sensitive to pyrethroids due to a deficiency in glucuronoconjugation enzymes [1]. Rodent strain and species differences in liver enzymes can also impact outcomes.
  • Route of Administration: The observed toxicity can vary significantly with the route of exposure. Intravenous (IV) or intracerebral (IC) administration can reveal the intrinsic neurotoxicity of a compound by bypassing first-pass metabolism, which often rapidly detoxifies pyrethroids like this compound [1] [4].
  • Biomarker Measurement: In neurotoxicity studies, measuring brain concentrations of the compound, as done with cismethrin [4], can provide a more accurate correlation with observed effects than administered dose alone.

The following workflow outlines a generalized approach for determining the neurotoxic potential of this compound in a rodent model, based on the cited methodologies.

G Start Define Study Objective Step1 Characterize Test Material (Isomeric Purity of this compound) Start->Step1 Step2 Select Animal Model & Route (e.g., Rat, IV/IC vs. Oral) Step1->Step2 Step3 Administer Compound & Monitor (Observe for Tremors, Hyperexcitation) Step2->Step3 Step4 Collect Tissue Samples (e.g., Brain, Blood, Liver) Step3->Step4 Step5 Analyze Compound Levels (Correlate brain concentration with effects) Step4->Step5 Step6 Conduct in vitro Studies (Metabolism in liver microsomes) Step5->Step6 End Integrate Data for Risk Assessment Step6->End

Gaps in Current Search Results and Recommended Next Steps

The available search results do not contain detailed OECD or EPA standard operating procedures (SOPs) for LD50 determination.

  • Consulting Standardized Guidelines: Directly access guidelines from the OECD (e.g., Test No. 401, 425) or the US EPA OPPTS Harmonized Test Guidelines.
  • Searching Regulatory Databases: Look for detailed study summaries in the US EPA's ECOTOX Knowledgebase or similar regulatory dossiers.
  • Reviewing Primary Literature: Search scientific databases like PubMed and Scopus using specific keywords such as "resmethrin acute oral toxicity OECD protocol" or "this compound LD50 study design".

References

Bioresmethrin enzyme activity assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Bioresmethrin Metabolism and Key Enzymes

This compound is rapidly metabolized in vivo via two primary pathways: ester bond hydrolysis and oxidation at various sites on the molecule. The table below summarizes the key enzymes involved in its metabolism [1].

Enzyme System Enzyme(s) Involved Role in this compound Metabolism Specificity / Notes
Carboxylesterases Human Carboxylesterase 1 (CE1) [1] Primary hydrolysis of the ester bond. Highly specific for this compound; Human CE2 does not hydrolyze it [1].

| Cytochrome P450s (CYPs) | Rat: CYP1A1, 2C6, 2C11, 3A1 [1] Human: CYP2C8, 2C9, 2C19 [1] | Oxidation of methyl groups on the isobutenyl moiety and the benzene ring [1]. | Metabolizes both cis and trans isomers, though oxidation rates differ [1]. | | Conjugating Enzymes | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) [1] | Conjugation of oxidative metabolites (e.g., 4′-OH-BFCA, α-OH-BFCA) for excretion [1]. | — |

The following diagram illustrates the primary metabolic pathway of this compound, integrating the key enzymes from the table above.

Proposed Experimental Workflows

While direct assay protocols were not found, the metabolic data allows for the proposal of robust experimental workflows focusing on the two main metabolic pathways.

Workflow 1: Esterase Activity Assay

This protocol is designed to measure the hydrolysis of this compound by carboxylesterases, such as human CE1.

1. Principle: The assay measures the initial rate of this compound hydrolysis by monitoring the appearance of the acid moiety (chrysanthemic acid derivatives) or the alcohol moiety (5-benzyl-3-furylmethanol) over time [1].

2. Reagents:

  • Enzyme Source: Recombinant human carboxylesterase 1 (CE1) or rat/mouse liver microsomes [1].
  • Substrate: this compound (prepare a stock solution in a suitable organic solvent like acetonitrile or DMSO).
  • Buffer: 50-100 mM Phosphate or Tris buffer, pH 7.4, containing 0.1-1.0 mg/mL BSA to prevent non-specific binding.
  • Stop Solution: Acidified organic solvent (e.g., acetonitrile with 1% formic acid).

3. Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, pre-incubate the assay buffer and enzyme source at 37°C for 5 minutes.
  • Initiation: Start the reaction by adding the this compound stock solution. A typical final reaction volume is 100-200 µL. Include a negative control with heat-inactivated enzyme.
  • Incubation: Allow the reaction to proceed at 37°C for a predetermined time (e.g., 0, 5, 10, 20, 30 minutes). The reaction time should be within the linear range for product formation.
  • Termination: Stop the reaction by adding an equal volume of ice-cold stop solution. Vortex vigorously.
  • Analysis: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to precipitate proteins. Analyze the supernatant using a suitable analytical method.

4. Detection and Analysis:

  • HPLC-UV/DAD: Separate and quantify the hydrolysis products (e.g., 5-benzyl-3-furoic acid, BFCA) using a reverse-phase C18 column. A mobile phase of acetonitrile/water with a gradient elution is typical. BFCA can be detected by its UV absorbance [1].
  • LC-MS/MS: This is the preferred method for higher sensitivity and specific identification of metabolites. Monitor specific mass transitions for this compound and its known hydrolytic products [2].

The following diagram summarizes the esterase assay workflow.

Workflow 2: Cytochrome P450 (CYP) Oxidation Assay

This protocol assesses the oxidative metabolism of this compound by CYP enzymes.

1. Principle: The assay measures the formation of oxidized metabolites (e.g., hydroxymethyl derivatives) in a NADPH-regenerating system that supports CYP activity [1].

2. Reagents:

  • Enzyme Source: Recombinant human CYP isoforms (e.g., 2C8, 2C9, 2C19) or rat liver microsomes [1].
  • Substrate: this compound.
  • Cofactor: NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).
  • Buffer: 50-100 mM Potassium phosphate buffer, pH 7.4.

3. Step-by-Step Protocol:

  • Reaction Setup: Combine microsomal protein or recombinant CYP, this compound, and buffer on ice.
  • Initiation: Start the reaction by adding the NADPH-regenerating system. A typical final volume is 100 µL. Include a control without NADPH to assess non-CYP dependent metabolism.
  • Incubation: Incubate at 37°C for a set time (e.g., 30-60 minutes).
  • Termination: Stop the reaction with an equal volume of ice-cold acetonitrile or methanol.
  • Analysis: Centrifuge and analyze the supernatant as described in the esterase assay.

4. Detection and Analysis:

  • LC-MS/MS is essential for this assay due to the complexity and structural similarity of the oxidative metabolites. Key metabolites to monitor include 4′-OH-BFCA and α-OH-BFCA, and hydroxymethyl derivatives of chrysanthemic acid [1] [3].

Critical Notes for Researchers

  • Analytical Specificity: Co-elution of cis and trans isomers of this compound and its metabolites is a key challenge. Chromatographic methods must be optimized for their separation [1] [2].
  • Enzyme Source Considerations: Metabolic rates and specificity can vary significantly between species (e.g., human vs. rat CE1) and tissue sources (e.g., liver microsomes vs. plasma). Data from one system may not be directly translatable to another [1].
  • Inhibitor Studies: To confirm enzyme roles, use specific inhibitors. Paraoxon can inhibit carboxylesterases, and chemical inhibitors like sulfaphenazole (CYP2C9) or troleandomycin (CYP3A4) can pinpoint specific CYP contributions [1] [3].
  • Lack of Direct Immunoassays: Unlike some other pyrethroids (e.g., permethrin), a class-specific immunoassay for this compound was not identified in the available literature. Development of such an assay would require hapten synthesis and antibody generation [4].

Seeking Further Information

  • Consult Primary Literature: Deeply analyze the papers cited in these notes, particularly Miyamoto et al., 1986 and Ueda et al., 1975a/b [1], as they may contain more granular methodological details.
  • Explore Commercial Sources: Inquire with commercial suppliers of enzymes (e.g., recombinant human CE1, CYPs) and bioanalytical standards, as they sometimes provide application notes or technical protocols.
  • Adapt from General Pyrethroid Assays: Broaden your search to general pyrethroid biodegradation and metabolic studies. Many techniques for measuring esterase and oxidase activity against pyrethroids like cypermethrin can be adapted for this compound with appropriate optimization [3] [2].

I hope these structured application notes provide a solid foundation for your research and development efforts.

References

Understanding Bioresmethrin Resistance: Core Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to bioresmethrin, a pyrethroid insecticide, primarily evolves through two core mechanisms: target-site resistance and metabolic resistance [1].

The following diagram illustrates how these mechanisms function at the molecular level to reduce the insecticide's efficacy:

G This compound This compound NerveSignal Normal Nerve Signal This compound->NerveSignal binds to & blocks VSSC TargetSite Target-Site Resistance: Altered sodium channel (e.g., kdr mutations) This compound->TargetSite prevented binding Metabolic Metabolic Resistance: Enhanced detoxification by enzymes This compound->Metabolic broken down ParalysisDeath Paralysis & Death NerveSignal->ParalysisDeath ResistanceMech Resistance Mechanisms TargetSite->ResistanceMech Metabolic->ResistanceMech

FAQ & Troubleshooting Guide for Researchers

Q1: What are the primary genetic mutations (kdr) conferring this compound resistance? Mutations in the voltage-sensitive sodium channel (VSSC) gene are a major cause. Common knockdown resistance (kdr) alleles include [2]:

  • V410L + V1016I + F1534C: A triple mutation common in the Americas.
  • F1534C: A single mutation found globally.
  • S989P + V1016G: A double mutation common in Asia.

Q2: Which detoxification enzymes are most associated with metabolic resistance? The primary enzyme families involved in the metabolic detoxification of pyrethroids like this compound are [1]:

  • Cytochrome P450 monooxygenases (CYPs): Key in initial oxidation (Phase I).
  • Glutathione S-transferases (GSTs): Catalyze conjugation (Phase II).
  • Carboxylesterases (CCEs): Involved in hydrolysis.

Q3: How does the stereochemistry of this compound influence resistance? this compound is the (1R,trans) isomer of resmethrin and is the most insecticidally active one. Resistance levels can vary dramatically depending on the specific stereochemistry of the pyrethroid being tested. Research shows that a specific kdr allele may confer high resistance to one pyrethroid isomer but lower resistance to another [2]. This underscores the need to use the correct isomer in experiments.

Q4: What is the role of the GPCR pathway in regulating resistance? Emerging evidence suggests that the GPCR/Gαs/AC/cAMP/PKA signaling cascade can regulate the expression of resistance P450 genes. Knocking down components of this pathway (Gαs or AC) decreased P450 gene expression and increased susceptibility to pyrethroids, indicating this pathway is a master regulator of metabolic resistance [3].

Experimental Protocols for Resistance Detection

Protocol 1: Bottle Bioassay for Phenotypic Resistance

This WHO-standard method determines resistance levels in a mosquito population.

  • Principle: Expose mosquitoes to a diagnostic dose of this compound and measure knockdown over time.
  • Materials:
    • 250-ml glass Wheaton bottles
    • Technical grade this compound
    • Acetone (as solvent control)
    • Adult mosquitoes (2-5 days old, sugar-fed)
  • Procedure:
    • Preparation: Coat test bottles with 1 ml of a diagnostic concentration of this compound in acetone. Coat control bottles with 1 ml of acetone alone. Allow to dry completely.
    • Exposure: Gently introduce 20-25 mosquitoes into each bottle using an aspirator.
    • Monitoring: Record the number of knocked-down mosquitoes at 5-minute intervals. The diagnostic time is typically when the susceptible control strain reaches 95-100% knockdown (e.g., 30-60 minutes).
    • Holding: After a 1-hour exposure, transfer all mosquitoes to holding cups and provide 10% sugar solution. Record final mortality after 24 hours.
  • Data Analysis: A 24-hour mortality of 98-100% indicates full susceptibility. Mortality below 90% confirms resistance, and the level can be graded based on the diagnostic time.
Protocol 2: Detecting Metabolic Resistance via Synergist Assay

This assay identifies the contribution of specific enzyme families to resistance.

  • Principle: Pre-expose mosquitoes to a synergist that inhibits a specific detoxification enzyme, then perform a bioassay. A significant increase in mortality with the synergist pinpoints the involved mechanism.
  • Materials:
    • Piperonyl butoxide (PBO, inhibits P450s)
    • Diethyl maleate (DEM, inhibits GSTs)
    • This compound
  • Procedure:
    • Pre-Exposure: Divide mosquitoes into three groups. Expose one group to PBO and another to DEM for 1-4 hours before the bioassay. The third group is a control with no synergist.
    • Bioassay: Subject all groups to the standard bottle bioassay with this compound.
  • Data Analysis: Compare 24-hour mortality.
    • PBO Synergism: Significant increase in mortality → P450-mediated resistance is involved.
    • DEM Synergism: Significant increase in mortality → GST-mediated resistance is involved.
Protocol 3: Genotyping for kdr Mutations

This protocol uses PCR to identify specific genetic mutations.

  • Principle: Amplify a region of the VSSC gene from mosquito genomic DNA and use sequencing or other methods to detect single nucleotide polymorphisms (SNPs).
  • Materials:
    • DNA extraction kit
    • PCR reagents (primers, polymerase, dNTPs)
    • Gel electrophoresis equipment
    • Sequencing facilities
  • Procedure:
    • DNA Extraction: Extract genomic DNA from individual mosquitoes.
    • PCR Amplification: Design primers flanking the kdr mutation sites of interest (e.g., codons 410, 1016, 1534). Perform PCR amplification.
    • Detection: * Gel Electrophoresis: Confirm successful PCR amplification. * DNA Sequencing: Sanger sequence the PCR product to definitively identify the nucleotide present at the mutation site. * Alternative Methods: Use other established methods like PCR-RFLP or TaqMan SNP genotyping assays for higher throughput.
  • Data Analysis: Correlate the genotype (homozygous susceptible, heterozygous, homozygous resistant) with the phenotypic resistance data from bioassays.

Quantitative Data on Resistance

TABLE 1: Reported Resistance Levels Conferred by Different kdr Alleles in *Aedes aegypti* This table compares resistance factors (RF) for different pyrethroids conferred by common kdr alleles in a congenic strain background [2].

Pyrethroid Insecticide kdr allele: F1534C (RF) kdr allele: S989P+V1016G (RF) kdr allele: V410L+V1016I+F1534C (RF)
Permethrin 7-16x 21-107x 3.9-56x (varies by study)
Deltamethrin 7-16x 21-107x 3.9-56x (varies by study)
λ-Cyhalothrin Not Reported Not Reported 16x
Bioallethrin Not Reported Not Reported 10x

TABLE 2: Key Detoxification Enzymes and Their Suspected Roles This table summarizes the main enzymes involved in metabolic resistance to pyrethroids [3] [1].

Enzyme Family Phase Primary Function in Detoxification Common Inhibitor (Synergist)
Cytochrome P450 (CYP) I Oxidation/hydroxylation of the insecticide molecule Piperonyl Butoxide (PBO)
Glutathione S-transferase (GST) II Conjugation with glutathione Diethyl Maleate (DEM)
Carboxylesterase (CCE) I Hydrolysis of the ester bond Triphenyl Phosphate (TPP)

Resistance Management Strategies

Based on the underlying mechanisms, effective resistance management should be multi-faceted:

  • Mode of Action Rotation: Adhere to the IRAC (Insecticide Resistance Action Committee) classification. This compound is a Group 3A insecticide (sodium channel modulator). Rotate with insecticides from different IRAC groups (e.g., Group 5, Spinosyns) that have no cross-resistance potential [4].
  • Use of Synergists: Formulate this compound with synergists like Piperonyl Butoxide (PBO) to overcome metabolic resistance. PBO inhibits P450s, restoring the insecticide's efficacy [5].
  • Mixtures: Use formulated mixtures of this compound and an insecticide with a different, unrelated mode of action. This ensures that insects resistant to one component are killed by the other.
  • Preserve Susceptible Genes: Implement strategies that maintain "refuges" (populations not exposed to the insecticide) to dilute resistant genes and slow the spread of resistance in the field [6].

References

Overcoming Bioresmethrin resistance in stored product insects

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Bioresmethrin and Resistance Mechanisms

This compound is a synthetic pyrethroid insecticide known for its high potency and broad-spectrum activity against insects affecting stored products [1] [2]. Its effectiveness, however, is threatened by widespread resistance.

  • Mode of Action: this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 3A insecticide. It acts as a sodium channel modulator, disrupting the normal function of the insect's nervous system and leading to paralysis and death [3] [2].
  • Documented Resistance: Field resistance to this compound has been reported in several key stored product pests, including the red flour beetle (Tribolium castaneum), the sawtoothed grain beetle (Oryzaephilus surinamensis), and the lesser grain borer (Rhyzopertha dominica) [2] [4].

The following table summarizes the primary mechanisms through which insects develop resistance to pyrethroids like this compound.

Mechanism Description Key Examples & Molecular Basis
Target-Site Resistance Mutations in the voltage-gated sodium channel (VGSC) gene reduce the insecticide's binding affinity [5] [6]. kdr (knockdown resistance) mutations such as L1014F/S and super-kdr (M918T + L1014F) in the VGSC; N1575Y mutation can enhance resistance [5] [7] [6].
Metabolic Resistance Overproduction or enhancement of detoxification enzymes breaks down the insecticide before it reaches its target [6]. Cytochrome P450 monooxygenases (P450s) and carboxylesterases are key enzyme families implicated in metabolizing pyrethroids [5] [6].

The relationship between these mechanisms and their impact on the insecticide's action can be visualized in the following pathway.

G This compound This compound MetabolicResistance Metabolic Resistance (P450 enzymes) This compound->MetabolicResistance Detoxified NervousSystem Normal Nervous System Function This compound->NervousSystem Binds to sodium channels TargetSiteResistance Target-Site Resistance (kdr mutations) TargetSiteResistance->NervousSystem Prevents binding Survival Insect Survival TargetSiteResistance->Survival MetabolicResistance->Survival Death Insect Death NervousSystem->Death Disrupted nerve impulse

Resistance Detection and Diagnostic Protocols

Effective resistance management begins with accurate detection. The following protocols allow for both phenotypic (observable) and genotypic (DNA-based) screening.

Protocol 1: Phenotypic Detection via Bottle Bioassay This bioassay determines the resistance level in a field-collected population by measuring mortality at a diagnostic concentration [4] [7].

  • 1. Preparation: Prepare a stock solution of technical-grade this compound in a suitable solvent like acetone. Apply a known volume to the inner surface of glass scintillation vials to create a uniform coating. Roll the vials to distribute the insecticide evenly and allow the solvent to evaporate completely.
  • 2. Exposure: Introduce a cohort of field-collected insects (e.g., 20-25 adults of uniform age) into the treated vial. Use vials treated with solvent only as a negative control.
  • 3. Data Collection and Analysis: Record knockdown at specific time intervals (e.g., every 15 minutes) and final mortality at 24 hours. A population is considered resistant if mortality is significantly less than 100% at a concentration that kills all individuals of a susceptible reference strain.

Protocol 2: Genotypic Detection of kdr Mutations via TaqMan Assay This molecular method detects the presence of specific resistance alleles (e.g., L1014F) in individual or pooled insect samples [7].

  • 1. Nucleic Acid Extraction: Extract genomic DNA from individual legs or whole insects using a standard DNAzol or magnetic bead-based protocol.
  • 2. qPCR Setup: Prepare a multiplex TaqMan reaction using:
    • Primers to amplify a region of the sodium channel gene.
    • Fluorescently labeled probes specific to the wild-type (e.g., HEX dye) and mutant (e.g., FAM dye) alleles.
  • 3. Analysis: Run the qPCR and analyze the ΔCt (Ct_mutant - Ct_wild-type). A standard curve created from samples of known genotype allows for the precise estimation of allelic frequency within a population [7].

Resistance Management and Overcoming Strategies

A proactive Insecticide Resistance Management (IRM) strategy is crucial. The core principle is to reduce selection pressure by rotating or mixing compounds with different modes of action [3].

Strategies to Overcome Existing Resistance:

  • Use of Synergists: Combine this compound with the synergist piperonyl butoxide (PBO), which inhibits P450-mediated detoxification. This can restore efficacy, with studies showing a 4 to 9-fold increase in potency against resistant stored product pests [1].
  • Insecticide Rotation: Rotate this compound with insecticides from entirely different IRAC groups. Based on the resistance mechanisms, effective alternatives could include:
    • IRAC Group 4 (Neonicotinoids, e.g., acetamiprid) - nAChR competitive modulators [3].
    • IRAC Group 5 (Spinosyns, e.g., spinosad) - nAChR allosteric modulators [3].
    • IRAC Group 22 (Oxadiazines, e.g., indoxacarb) - voltage-dependent sodium channel blockers [3].
  • Combination Products: Use formulated products that mix this compound with an insecticide from another class, ensuring multiple, unrelated attacks on the pest's physiology.

Frequently Asked Questions (FAQs)

Q1: My bottle bioassay shows 60% mortality at the diagnostic dose. Is this population resistant? Yes, this indicates resistance. According to the definition from IRAC, resistance is indicated by the "repeated failure of a product to achieve the expected level of control" [6]. Mortality significantly below 100% in a robust assay suggests a heritable reduction in susceptibility in your population.

Q2: Can I use a kdr assay alone to confirm this compound resistance? No. A kdr assay is a powerful tool, but it only detects one specific mechanism (target-site). Resistance can also be conferred by metabolic enzymes (P450s) which this test would not identify [5] [6]. For a complete picture, use molecular assays in conjunction with phenotypic bioassays.

Q3: Why is using a synergist like PBO considered a best practice? PBO inhibits metabolic resistance, one of the most common and potent resistance mechanisms [6]. Incorporating PBO into your diagnostic assays helps identify if metabolic detoxification is a factor. In control scenarios, it can help restore the efficacy of this compound and reduce the selection of metabolically resistant individuals [1].

Q4: Where can I find the most up-to-date IRAC mode of action classification? The definitive and global scheme is maintained online by the Insecticide Resistance Action Committee at [Link] [3].

References

Optimizing Bioresmethrin synergist combinations

Author: Smolecule Technical Support Team. Date: February 2026

Bioresmethrin & Synergism Basics

  • What is this compound's mode of action? this compound is a pyrethroid insecticide classified under IRAC MoA class 3A. It acts as a sodium channel modulator, disrupting nerve function upon contact [1].

  • What is a synergist in insecticide formulations? A synergist is a chemical that enhances an insecticide's toxicity without significant lethal effect on its own. It typically works by inhibiting the insect's metabolic detoxification enzymes (like oxidases and esterases), allowing more of the active insecticide to reach its target site [2].

  • What is the documented evidence for this compound synergism? While direct studies on this compound synergists are limited, a robust body of research exists on synergism between other pyrethroids (like permethrin) and carbamates (like propoxur) or organophosphates. This suggests that exploring similar combinations for this compound is a valid research path [3] [4].

Experimental Protocols for Synergist Testing

Here are detailed methodologies for key experiments to identify and validate synergist combinations for this compound.

Protocol 1: Initial Toxicity & Synergism Screening (Leaf Dip or Topical Application)

This protocol helps quickly screen multiple potential synergist combinations [5].

  • Test Organisms: Use a susceptible reference strain of your target insect (e.g., mosquitoes, beetles).
  • Solution Preparation:
    • Prepare a dilution series of this compound in a suitable solvent (e.g., acetone).
    • Prepare solutions of potential synergists (e.g., Piperonyl Butoxide (PBO), DEF).
    • Prepare mixtures of this compound and each synergist at a fixed ratio (e.g., 1:1, 1:5).
  • Application:
    • Leaf Dip: Treat leaf discs in each solution and allow to dry. Place insects on the discs [5].
    • Topical Application: Apply a precise droplet of the solution directly to the insect's thorax using a micro-applicator.
  • Controls: Include groups treated with solvent only, this compound alone, and synergist alone.
  • Data Collection & Analysis: Record mortality after 24-48 hours. Calculate LC50 values and determine the Synergism Ratio (SR).

> SR = LC50 of this compound alone / LC50 of this compound + Synergist > An SR significantly greater than 1 indicates synergism [3].

Protocol 2: Investigating the Physiological Mechanism (Electrophysiology)

This advanced protocol explores the physiological interactions behind the synergism, building on research from other pyrethroids [3] [4].

  • Preparation: Use a suitable model like the cockroach (Periplaneta americana) central nervous system (CNS). Isolate the terminal abdominal ganglion with associated cerci.
  • Recording: Use a single-fibre oil-gap method to record postsynaptic potentials from giant interneurons in response to cereal nerve stimulation.
  • Perfusion: Perfuse the ganglion with physiological saline to establish a baseline.
  • Experimental Groups:
    • Perfuse with a sub-lethal concentration of this compound.
    • Perfuse with a sub-lethal concentration of a carbamate like propoxur.
    • Perfuse with a mixture of both.
    • Repeat the mixture perfusion in the presence of a muscarinic receptor antagonist like atropine.
  • Data Analysis: Measure the change in the amplitude and frequency of postsynaptic potentials. A drastic increase with the mixture that is reversed by atropine suggests a cholinergic presynaptic feedback mechanism is involved in the synergism [3].

Troubleshooting Common Experimental Issues

  • Observing no synergistic effect.

    • Possible Cause: The chosen synergist may not inhibit the primary detoxification pathway used by your test insect against this compound.
    • Solution: Test synergists with different modes of action (e.g., PBO for oxidases, DEF for esterases). Use insect strains with known metabolic resistance mechanisms for more definitive results.
  • Observing high control mortality.

    • Possible Cause: Underlying health issues in the test insect colony or improper handling.
    • Solution: Optimize rearing conditions. If control mortality exceeds 10%, the assay results may be invalid, and the experiment should be repeated [6].
  • Experiencing high variability in replicate results.

    • Possible Cause: Inconsistent application of insecticides (especially in topical applications) or non-uniform age/size of test insects.
    • Solution: Ensure all experimental insects are from the same cohort and are of similar age and size. Calibrate application equipment regularly and randomize treatment assignments.

Conceptual Framework and Data Visualization

The diagram below illustrates the hypothesized physiological mechanism of synergism between a pyrethroid like this compound and a carbamate, based on research with permethrin and propoxur [3] [4].

G Pyrethroid Pyrethroid (e.g., this compound) ACh_Release ↑ Excessive ACh Release Pyrethroid->ACh_Release Causes repetitive    firing Carbamate Carbamate (e.g., Propoxur) AChE_Inhibition AChE Inhibition Carbamate->AChE_Inhibition Synapse ↑↑ ACh in Synaptic Cleft ACh_Release->Synapse AChE_Inhibition->Synapse Prevents ACh breakdown M_Receptor Presynaptic Muscarinic (M2) Receptor Feedback Negative Feedback on ACh Release M_Receptor->Feedback Feedback->ACh_Release  Suppresses Synapse->M_Receptor Synergism Synergistic Toxicity: Synaptic Block/Death Synapse->Synergism

Based on the established properties of this compound and general pyrethroid research, the table below summarizes potential synergists to investigate.

Table: Potential Synergists for this compound Testing

Synergist Target Enzyme Compatible Insecticide Classes Key Considerations for Experimental Design
Piperonyl Butoxide (PBO) Multi-function Oxidases (MFOs) [3] Pyrethroids, Carbamates, Others [2] The most common synergist; first-line candidate for screening [3] [2].
DEF (Tribufos) Esterases [3] Pyrethroids, Organophosphates Check for inherent toxicity in target species; may require dose optimization [3].
Carbamates (e.g., Propoxur) Acetylcholinesterase (AChE) [4] Pyrethroids (via physiological mechanism) [3] [4] Acts via a physiological target-site mechanism, not just metabolic inhibition [3] [4].

References

Bioresmethrin resistance factor calculation

Author: Smolecule Technical Support Team. Date: February 2026

Calculating Resistance Factors

Resistance Factor (RF) quantifies the resistance level in a field population compared to a susceptible reference strain. It's calculated from bioassay data [1].

Metric Description Calculation Formula
LC50 Lethal Concentration that kills 50% of the test population. Determined from log dose-probit analysis [1].
Resistance Factor (RF) Ratio of LC50 values. RF = LC50 (Resistant Strain) / LC50 (Susceptible Strain) [1].

Bioassay Protocol for Resistance Monitoring

The adult vial test is a standard bioassay for monitoring resistance to contact insecticides like pyrethroids [1].

cluster_main Adult Vial Test Bioassay Workflow start Prepare Stock Solution A Calculate AI Amount start->A B Dissolve in Acetone A->B C Prepare Serial Dilutions B->C D Coat Vials (0.5 ml/vial) C->D E Evaporate Acetone (Roll without Heat) D->E F Introduce Test Insects E->F G Record Mortality at Specific Interval F->G end Analyze Data (Log Dose Probit) G->end

Key Protocol Steps [1]:
  • Stock Solution: Use technical-grade active ingredient (AI). Calculate the amount to weigh based on purity: Amount = (volume to make) × (concentration μg/ml / (purity/100)).
  • Vial Preparation: Pipette 0.5 ml of insecticide solution into each vial. Rotate vials on a mechanical roller (with heat off) to evaporate acetone and evenly coat vial walls.
  • Test Insects: Introduce insects into coated vials and record mortality at a standardized post-exposure interval.
  • Data Analysis: Subject mortality data to Log Dose Probit Analysis to generate LC50 values and confidence limits.

Troubleshooting Common Bioassay Issues

Issue Possible Cause Solution
Inconsistent or erratic dose-response results. Incorrect concentration of stock solution; uneven coating of vials. Re-calculate and carefully prepare stock solutions; ensure vials rotate sufficiently for even coating [1].
Low mortality in control groups. Underlying health issues with the test insects; environmental stress. Maintain healthy insect colonies under optimal conditions; validate control group viability before the assay [1].
No discernible dose-response curve. The range of test concentrations is inappropriate; the population is highly resistant. Re-run the bioassay with a wider range of concentrations, informed by published data or a preliminary exploratory test [1].

Key Mechanisms of Pyrethroid Resistance

Understanding resistance mechanisms is crucial for troubleshooting unexpected results.

  • Target-Site Resistance: The most common mechanism is kdr (knockdown resistance) mutations in the voltage-gated sodium channel gene, making it less sensitive to pyrethroids [2] [3].
  • Metabolic Resistance: Insects overproduce detoxification enzymes like Cytochrome P450 monooxygenases (CYP450), carboxylesterases, and glutathione S-transferases (GSTs) that break down the insecticide before it reaches its target [2] [3].
  • Cross-Resistance: Selection with one pyrethroid (e.g., bioresmethrin) can confer resistance to other pyrethroids, complicating control strategies [4].

References

Reducing Bioresmethrin environmental impact

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Bioresmethrin Environmental Impact

Q1: What are the primary environmental fate characteristics of this compound that influence its impact? this compound's environmental impact is largely defined by its physicochemical properties. It is a broad-spectrum pyrethroid insecticide with a low aqueous solubility (0.3 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (Log P = 4.7) [1]. This means it is hydrophobic and has a strong tendency to bind to soil particles and organic matter, rather than leaching into groundwater. However, it is not considered environmentally persistent and decomposes before boiling at 180°C [1].

Q2: Which microorganisms are known to degrade pyrethroids like this compound? A wide range of microorganisms, isolated from contaminated sites, have demonstrated the ability to degrade pyrethroids. The table below lists key genera documented in scientific literature [2].

Microorganism Type General Names
Bacterial Genera Achromobacter, Acidomonas, Bacillus, Brevibacterium, Catellibacterium, Clostridium, Lysinibacillus, Micrococcus, Ochrobactrum, Pseudomonas, Serratia, Sphingobium, Streptomyces
Fungal Genera Aspergillus, Candida, Cladosporium, Trichoderma

Q3: What is a common metabolic pathway for pyrethroid degradation? A central step in the microbial degradation of many pyrethroids is the hydrolysis of the ester bond, leading to the formation of simpler metabolites. The diagram below outlines this general pathway, using the common pyrethroid metabolite 3-phenoxybenzoic acid (3-PBA) as an example [3] [2].

G Pyrethroid Pyrethroid Insecticide (e.g., Permethrin, Cypermethrin) Hydrolysis Enzymatic Hydrolysis (via esterases/carboxyl esterases) Pyrethroid->Hydrolysis AcidMetabolite 3-Phenoxybenzoic Acid (3-PBA) Hydrolysis->AcidMetabolite FurtherDegradation Further Degradation (by specialized microbes) AcidMetabolite->FurtherDegradation FinalFate CO₂ + H₂O & Microbial Biomass FurtherDegradation->FinalFate

Experimental Protocol: Microbial Degradation Assay

This protocol provides a methodology for screening and evaluating the efficacy of microbial strains in degrading this compound in a liquid medium [3].

1. Preparation of Culture Medium and Stock Solution

  • Mineral Salt Medium (MSM): Prepare MSM containing per liter of deionized water: 2.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 0.01 g CaCl₂·2H₂O, 0.001 g FeSO₄·7H₂O, 1.5 g Na₂HPO₄·12H₂O, 1.5 g KH₂PO₄. Adjust pH to 7.0. Autoclave at 121°C for 20 minutes [3].
  • This compound Stock Solution: Dissolve technical-grade this compound in an organic solvent like acetone or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 g/L). Store in dark bottles at 4°C [3].

2. Inoculation and Incubation

  • In a sterile Erlenmeyer flask, add a defined volume of sterile MSM. Spike the medium with the this compound stock solution to achieve the desired initial concentration (e.g., 50-100 mg/L).
  • Inoculate the medium with a predetermined amount of the microbial strain (e.g., 1-5% v/v of an overnight culture).
  • Set up a control flask under identical conditions but without microbial inoculation to account for abiotic degradation.
  • Incubate the flasks in a rotary shaker (e.g., 30°C, 180 rpm) for a set period [3].

3. Sampling and Analytical Quantification

  • Periodically collect samples from the flasks.
  • Extraction: Extract this compound and its potential metabolites from the sample using a suitable organic solvent like ethyl acetate or dichloromethane.
  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Compare the peak areas/concentrations from the inoculated flask against the control to calculate the degradation percentage [3].

Key Parameters for Degradation Experiments

Optimizing cultural conditions is crucial for maximizing degradation efficiency. The following table summarizes critical parameters to investigate, based on successful pyrethroid degradation studies [3].

Parameter Typical Range/Optimum Experimental Consideration
pH Neutral (pH 7.0) Test a range (e.g., 5.0-9.0) to find the optimum for your specific strain.
Temperature 30°C Test a range (e.g., 20-37°C) as it affects microbial enzyme activity.
Inoculum Size 1-5% (v/v) Too low may be ineffective; too high may cause resource depletion.
Initial Substrate Concentration 50 - 100 mg/L Test higher concentrations to assess the strain's tolerance and degradation capacity. Kinetics can be concentration-dependent.
Co-substrates May be required Some microbes degrade pesticides more efficiently with an additional carbon source.

Troubleshooting Common Experimental Issues

  • Low Degradation Rate: Ensure the microbial strain is active and viable. Re-optimize the cultural conditions (pH, temperature) using response surface methodology for a systematic approach [3]. Check if the strain requires specific nutrients or co-substrates.
  • No Degradation in Inoculated Flask vs. Control: This suggests the strain lacks the necessary catabolic enzymes. Consider screening additional microbial strains or consortia from contaminated environments [2].
  • Handling and Analytical Challenges: Due to its low water solubility, ensure this compound is properly dissolved and dispersed in the medium to ensure bioavailability. The high Log P means it will readily adsorb to surfaces, so thorough extraction is critical for accurate analytical quantification [1].

References

Bioresmethrin application timing for maximum efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Influencing Bioresmethrin Efficacy

For researchers, maximizing the efficacy of this compound involves optimizing several key variables related to application timing. The table below summarizes the primary factors to consider.

Factor Consideration & Impact on Efficacy Evidence & Rationale
Time of Day Significantly impacts metabolic resistant insects; evening applications may show lower efficacy. Circadian rhythms influence metabolic enzyme expression; evening tests showed lower mortality in metabolic-resistant mosquitoes exposed to pyrethroids [1].
Observation Period 24-hour mortality (M24) may underestimate full effect; 72-hour mortality (M72) recommended. Significant increase in mortality observed between 24h and 72h holds in metabolic-resistant insects; allows for delayed toxic effect manifestation [1].
Insect Resistance Profile Critical for Knockdown Resistance (KDR) vs. Metabolic Resistance; timing strategy depends on mechanism. Metabolic resistance highly influenced by circadian enzyme activity; KDR resistance (target-site mutation) shows less time-of-day variation [1].
Pulse Frequency (Ecological Context) Longer recovery periods between pulses can be more harmful to insect populations. Aquatic invertebrate studies show longer intervals (e.g., 7 days) between pyrethroid pulses more detrimental to mayflies than shorter intervals [2].

Proposed Experimental Protocol for Timing Optimization

This methodology is adapted from standard insecticide testing guidelines and the specific procedures used in recent pyrethroid research [1]. It provides a framework for generating your own experimental data on this compound timing.

1.0 Objective To determine the influence of time-of-day of application and post-exposure observation period on the mortality induced by this compound against insects of varying resistance statuses.

2.0 Materials

  • Test Substance: this compound, with a known concentration and formulation.
  • Test Systems: Adult insects (2-5 days old, nulliparous, sugar-fed). Include:
    • A susceptible strain (e.g., a standard lab strain).
    • Strains with characterized resistance mechanisms (e.g., metabolic resistance, knockdown resistance - KDR).
  • Controls: Untreated negative control and a solvent control if applicable.
  • Equipment: Standard laboratory rearing equipment, exposure cones, testing boards, holding cups, and environmental chambers to maintain standard temperature and humidity.

3.0 Methodology

3.1 Experimental Design A forced-contact cone bioassay will be conducted, following WHO guidelines with modifications [1]. The test will be a factorial design, testing the following variables:

  • Factor A: Time of Exposure: Day (e.g., 09:00-14:00 h) vs. Evening (e.g., 18:00-20:00 h) or Night (e.g., 22:00-24:00 h).
  • Factor B: Insect Strain/Resistance Profile: Susceptible vs. Metabolic resistant vs. KDR resistant.
  • Factor C: Post-Exposure Observation Period: 24 hours (M24) vs. 72 hours (M72).

3.2 Procedure

  • Preparation: Code and randomize all test samples. Acclimate insects in the testing environment.
  • Exposure: For each time block, place a batch of insects (e.g., n=10-15) into cones fixed to the treated surface.
  • Duration: Expose insects for a standardized period (e.g., 3 minutes for nets, 1 hour for residues).
  • Holding: After exposure, gently transfer mosquitoes to holding cups and provide sugar solution.
  • Data Collection:
    • Record knockdown at 60 minutes (KD60).
    • Record mortality at 24 hours (M24) and again at 72 hours (M72) post-exposure.

3.3 Data Analysis

  • Calculate and report percentage mortality for each combination of factors.
  • Use statistical models (e.g., Logistic Regression) to analyze the odds ratios (OR) of mortality, testing for the main effects of time-of-day and observation period, and their interactions, stratified by resistance strain [1].

The following workflow outlines the experimental procedure from start to finish:

G start Start Experiment prep Material & Insect Preparation (Randomization, Acclimation) start->prep design Define Test Matrix: - Time of Day (Day/Night) - Strain (Susceptible/Resistant) - Observation Period (24h/72h) prep->design expose Conduct Bioassay Exposure (Standardized Duration) design->expose data_collect Post-Exposure Data Collection: - Knockdown at 60min (KD60) - Mortality at 24h (M24) - Mortality at 72h (M72) expose->data_collect analyze Statistical Analysis (Logistic Regression, Odds Ratios) data_collect->analyze end Interpret Results & Finalize Protocol analyze->end

Technical Support & FAQs

Q1: Why should we record mortality at 72 hours if the standard is 24 hours? For insecticides like pyrethroids, a 24-hour observation period can significantly underestimate true mortality, especially against metabolically resistant insects. A delayed toxic effect means some insects that are knocked down or incapacitated at 24 hours may die later. Research on deltamethrin showed a significant increase in mortality was observed between 24 and 72 hours [1]. Implementing a 72-hour readout provides a more accurate and complete assessment of the compound's efficacy.

Q2: Does the time of day we run our bioassays really matter? Yes, particularly when working with metabolically resistant insect strains. The expression of metabolic detoxification enzymes (like certain P450s) follows a circadian rhythm. One study found that bioassays performed in the evening against metabolic-resistant mosquitoes resulted in significantly lower mortality than those performed during the day [1]. To ensure consistency and accuracy in your results, it is critical to standardize and report the time of day for all bioassays.

Q3: We are testing a new formulation. How do we design the initial efficacy tests? Begin by characterizing the baseline efficacy against a suite of well-defined insect strains. Your test matrix should include:

  • Multiple Strains: Susceptible, KDR-resistant, and metabolically resistant.
  • Multiple Time Points: Conduct exposures during both the day and evening.
  • Extended Observation: Record mortality at both 24 and 72 hours. This comprehensive approach will help you identify if your formulation's performance is influenced by circadian metabolism or shows delayed effects, which is vital for defining the final product profile and usage recommendations.

Navigating Information Gaps

The available scientific literature provides strong foundational principles from pyrethroid research, but specific data on this compound is limited.

  • Consult Primary Literature: Search for "this compound" and "circadian" or "time of day" in specialized databases like PubMed, ACS Publications, or Google Scholar.
  • Generate Internal Data: Use the provided experimental protocol to conduct your own studies. This will generate the most relevant and reliable data for your specific this compound formulation and target insects.
  • Reference Standard Methods: Always align your core procedures with the latest versions of relevant WHO or OECD testing guidelines to ensure regulatory acceptance.

References

Bioresmethrin Compatibility: A Research Framework

Author: Smolecule Technical Support Team. Date: February 2026

The core principle for researchers is that any pesticide mixture must be tested for compatibility, particularly when it involves beneficial organisms used in Integrated Pest Management (IPM). The following workflow provides a standardized approach for evaluating these interactions.

Start Define Experimental Goal: Test Bioresmethrin Mixture Compatibility A Select Test Organism (e.g., Predatory Mite, Parasitoid Wasp) Start->A B Design Bioassay: Lethal Effects (Mortality) Sublethal Effects (Reproduction, Behavior) A->B C Apply Test Substances (Maximum Recommended Field Concentration) B->C D Run Residual Persistence Bioassays (e.g., 1, 4, 10, 20 days) C->D E Analyze Life Table Parameters (Net Reproductive Rate, Intrinsic Rate of Increase) D->E F Classify using IOBC Standards (1: Harmless, 2: Slightly Harmful, 3: Moderately Harmful, 4: Harmful) E->F Example from\nLiterature Example from Literature Example from\nLiterature->C  Ref: [1]

Diagram 1: A generalized workflow for testing the compatibility of this compound mixtures with beneficial organisms, based on IOBC guidelines [1] [2].

Frequently Asked Questions

  • What is the general compatibility of this compound with other pesticides? While direct studies on this compound tank mixtures are scarce, research on other pyrethroids can offer clues. One study found that synthetic pyrethroids like cypermethrin and deltamethrin were highly harmful to a beneficial predatory mite and remained so for over 31 days after application [1]. This suggests that mixing this compound with other broad-spectrum insecticides requires careful testing.

  • How should I test the compatibility of a this compound mixture with a specific beneficial insect? You should follow a standardized laboratory bioassay protocol, as outlined in Diagram 1. Key steps include [1]:

    • Test Organism: Use relevant biocontrol agents (e.g., predatory mites, parasitoid wasps).
    • Exposure Route: Mimic field exposure through topical application or residual contact.
    • Concentration: Test at the maximum recommended field concentration.
    • Lethal & Sublethal Effects: Record mortality and assess sublethal impacts on reproduction and population growth.
    • Residual Persistence: Test the toxicity of dried residues over time (e.g., 1, 4, 10, 20 days post-application).
  • Where can I find specific compatibility data for my biocontrol agent? Start with resources provided by manufacturers and specialized databases:

    • Biobest Side Effect Manual: Interactive website and app for checking compatibility of active ingredients with beneficials [2].
    • Koppert Side Effects Information: Database searchable by trade name or active ingredient [2].
    • Always consult the supplier of your specific beneficial organism, as different strains can have varying sensitivities [2].

Experimental Data & Protocols

The table below summarizes key findings from a recent study investigating the effects of various pesticides on the predatory mite Phytoseiulus longipes, providing a model for the type of data your experiments should generate [1].

Table 1: Toxicity and persistence of selected pesticides on the predatory mite Phytoseiulus longipes. Effects are classified according to IOBC standards, where 1 = harmless, 2 = slightly harmful, 3 = moderately harmful, and 4 = harmful [1].

Pesticide Chemical Class/Type Initial Toxicity Category (to adults) Time to Become Harmless (Days post-application)
Chlorpyrifos Organophosphate 4 (Harmful) >31
Cypermethrin Synthetic Pyrethroid 4 (Harmful) >31
Imidacloprid Nicotinoid 3 (Moderately Harmful) 20
Propargite Acaricide 3 (Moderately Harmful) 20
Abamectin Biopesticide 3 (Moderately Harmful) 10
Oxymatrine Naturally Derived 3 (Moderately Harmful) 10
Azadirachtin Naturally Derived 2 (Slightly Harmful) 4
Hirsutella thompsonii Biopesticide (Fungus) 2 (Slightly Harmful) 10

Detailed Methodology for Compatibility Bioassays

This protocol is adapted from current scientific literature to assess the effects of pesticides on beneficial arthropods [1].

  • Test Organism Rearing: Maintain a stable colony of the beneficial organism (e.g., Phytoseiulus longipes) under controlled conditions (e.g., 25±1°C, 70±10% RH, 12h photoperiod). Rear them on a suitable host plant or arena and provide prey ad libitum [1].
  • Chemical Application: Prepare the test substances, including this compound and the mixture components, at the maximum recommended field concentration. Use an appropriate solvent control (e.g., water) for comparison. Application can be done via a Potter spray tower to ensure a precise and even deposit on the experimental arenas (e.g., leaf discs on agar in petri dishes) [1].
  • Lethal Effects Assessment: For each replicate, introduce adult female mites (e.g., 10-15 per arena) to the treated surfaces. Assess mortality after a set period (e.g., 24, 48, and 72 hours). Mites are considered dead if they do not move when prodded with a fine brush [1].
  • Sublethal Effects & Life Table Analysis: To assess sublethal effects, track individual females from egg to death. Record data on development time, fecundity (daily egg production), and survival. Use this data to calculate life table parameters:
    • Net Reproductive Rate (R₀)
    • Intrinsic Rate of Increase (r)
    • Finite Rate of Increase (λ) [1]
  • Residual Persistence Testing: Spray the test substances onto separate arenas and age them for predetermined periods (e.g., 1, 4, 10, 20, 31 days) in the rearing chamber. Subsequently, introduce adult females to these aged residues and assess mortality to determine the degradation time of the substance's toxicity [1].
  • Data Analysis and Classification: Calculate mortality rates corrected for control group mortality. Combine lethal and sublethal effects into a reduction coefficient (Eₓ). Classify the pesticide according to IOBC toxicity categories: 1 (harmless, Eₓ < 30%), 2 (slightly harmful, 30% ≤ Eₓ < 80%), 3 (moderately harmful, 80% ≤ Eₓ < 99%), or 4 (harmful, Eₓ ≥ 99%) [1].

Key Takeaways for Researchers

  • Adopt a Standardized Framework: The IOBC guidelines provide a robust, stepwise methodology for assessing compatibility, ensuring your data is reliable and comparable across studies [1] [2].
  • Look Beyond Lethal Effects: A product's true impact on a biocontrol program often lies in its sublethal effects. Always incorporate fecundity, development, and population growth metrics into your assays [1].
  • Plan for Re-entry Intervals: The residual persistence of a pesticide is critical for timing the release of beneficial organisms. Your experiments should directly inform the safe re-entry interval for your specific mixture and target organism [1].

References

Bioresmethrin vs pyrethrins efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

The table below compares the fundamental properties of Bioresmethrin and natural Pyrethrins.

Feature This compound Natural Pyrethrins
Type Synthetic pyrethroid [1] [2] Natural insecticidal compounds extracted from Chrysanthemum flowers [3] [4] [5]
Composition Single, specific isomer of resmethrin ((1R)-trans isomer) [2] A mixture of six esters: Pyrethrin I & II, Cinerin I & II, Jasmolin I & II [5] [6]
Source Chemical synthesis [1] Derived primarily from Chrysanthemum cinerariaefolium [3] [5]
Stability More photostable than natural pyrethrins [2] Low photostability; rapid degradation in sunlight [3] [4] [5]
Mechanism of Action Acts on nerve cell sodium channels, causing delayed repolarization, paralysis, and death [2]. This mechanism is shared among pyrethroids [7]. Alters permeability/function of sodium channels in insect nerve membranes [6]. This mechanism is shared among pyrethrins and pyrethroids [4].

The following diagram illustrates the shared neurotoxic mechanism of action that underlies the efficacy of both compounds.

G cluster_legend Mechanism Key A Insecticide Exposure (this compound or Pyrethrins) B Absorption into Insect A->B C Binding to Voltage-Gated Sodium Channels B->C D Delayed Channel Inactivation & Altered Permeability C->D E Prolonged Sodium Influx D->E F Membrane Depolarization & Neuronal Hyperexcitation E->F G Knock-Down Effect (rapid paralysis) F->G H Respiratory Paralysis (Death) G->H Key1 Initial Exposure Key2 Core Neurotoxic Action

Comparative Efficacy and Experimental Data

Direct, side-by-side experimental comparisons of efficacy against specific insects are scarce in the available search results. The following tables consolidate key efficacy and property data from individual studies and reports.

Reported Insecticidal Efficacy Table: Documented effectiveness from various sources. Note these are not from direct comparison studies.

Insecticide Application Context Reported Efficacy / Outcome Source Type / Notes

| This compound | Aircraft disinsection (controlled trial) | Odds Ratio (OR) for mosquito mortality: 171.70 (95% CI: 139.10–212) Relative Risk (RR): 20.08 (95% CI: 16.53–24.43) [8]. | Controlled trial using 2% d-phenothrin, a WHO-recommended insecticide. This compound is an isomer of resmethrin [2]. | | This compound | Agricultural pest control | Cited for protecting crops like vegetables and fruits from aphids, beetles, and caterpillars. Rapid action minimizes crop damage [1]. | Market report and use-case analysis. | | Pyrethrins | General use / Laboratory | High efficacy against a broad range of insects. Rapid "knock-down" effect, but this can be reversible if the dose is insufficient [2]. | Scientific review. |

Critical Properties Influencing Efficacy Table: Comparison of properties that determine real-world performance.

Property This compound Natural Pyrethrins Impact on Efficacy
Photostability Higher photostability [2] Low photostability; rapid degradation in sunlight [3] [4] This compound provides longer-lasting residual activity outdoors.
Knock-Down Speed Rapid knock-down effect [1] Very rapid knock-down effect [2] Both are fast-acting. Pyrethrins' knock-down can be reversible.
Environmental Persistence Lasts longer in the environment than pyrethrins [4] Breaks down quickly in the environment (days), especially in sunlight [4] This compound offers longer protection but greater environmental persistence.

Toxicological and Environmental Profile

This profile is crucial for assessing risks to non-target organisms and the environment.

Parameter This compound Natural Pyrethrins
Toxicity to Mammals Low toxicity to mammals and birds [1]. In mammalian neurotoxicity studies, the (1R)-trans isomer (this compound) showed no measurable toxicity in mice, even by intracerebral injection, unlike the cis isomer [2]. Low mammalian toxicity [3] [5]. Pyrethrins are rapidly metabolized [4].
Toxicity to Fish & Aquatic Invertebrates Pyrethroids are extremely toxic to fish [4]. A study on pyrethrum extract (the source of pyrethrins) found acute toxicity to Daphnia magna with an EC₅₀ (48h) = 11.6 µg/L [6]. Pyrethrins are also highly toxic to aquatic life. The same pyrethrum extract study is directly relevant [6].
Metabolism in Mammals In rats, it is rapidly metabolized via ester hydrolysis and oxidation. The acid moiety is excreted faster than the alcohol moiety [2]. Rapidly metabolized by ester hydrolysis to inactive metabolites, which are excreted primarily in urine [4].

Interpretation and Research Considerations

For the researcher and drug development professional, here are the key takeaways:

  • Efficacy Drivers: The core mechanism is identical, but differences in photostability and persistence are the major practical differentiators. This compound is the candidate for longer-lasting residual control.
  • Safety Considerations: Both share a favorable mammalian safety profile but pose a significant risk to aquatic ecosystems. This is a critical factor in application design and environmental impact assessments.
  • Data Gap: The lack of direct, controlled comparative trials makes it difficult to declare a superior compound unequivocally. Efficacy is highly dependent on the specific application context, target pest, and formulation.

References

Bioresmethrin versus malathion stored grain protection

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the core characteristics and application data for bioresmethrin and malathion.

Feature This compound Malathion
Chemical Class Synthetic pyrethroid [1] [2] Organophosphate [3] [4] [5]
Mode of Action Acts on nerve cell membranes, causing paralysis and knockdown [2]. Irreversibly inhibits acetylcholinesterase enzyme, leading to toxic accumulation of acetylcholine [4] [5].
Effectiveness & Spectrum Highly effective broad-spectrum insecticide; outstanding against many stored product pests [1]. Widely used broad-spectrum insecticide; resistance has been reported in many stored product insect strains [1] [6] [7].
Application Rate (Grains) 1-4 ppm (often synergized with 5-20 ppm Piperonyl Butoxide) [1]. ~8-12 ppm for grain protection [6] [8].
Key Advantage High potency and excellent safety profile (low mammalian toxicity) [1]. Historically effective and established use pattern [8].
Key Limitation Relatively short residual life; sensitive to light [1] [2]. Development of resistance in pest populations is a significant problem [1] [7].

Experimental Data and Efficacy

The following table summarizes key experimental findings on the effectiveness of both insecticides in protecting stored grain.

Insecticide Experimental Context & Protocol Key Findings & Quantitative Data

| This compound + Piperonyl Butoxide (PBO) | Grain protectant trials (1967-1974): Grain was treated and stored for several months. Final laboratory bioassays were conducted by exposing insect species to the treated grain and assessing mortality and progeny production (F1 generation) [1]. | - 4 ppm + 20 ppm PBO: After 12 months storage, controlled 100% of Rhyzopertha dominica (lesser grain borer), but was less effective against Tribolium confusum (confused flour beetle) [1].

  • 1 ppm + 10 ppm PBO: After 4 months storage, achieved 99-100% mortality of Sitophilus granarius (granary weevil) and R. dominica [1]. | | Malathion | Laboratory and bulk storage evaluations: Wheat was treated with malathion and stored. Efficacy was measured by exposing susceptible and resistant insect strains to the grain and monitoring mortality over time [6]. | - 12 ppm: Provided full protection from Sitophilus oryzae (rice weevil) for 18.5 months [6].
  • 12 ppm: In an 8-month silo trial, was less effective than 2 ppm this compound against a malathion-resistant strain of R. dominica, showing 80% mortality in bioassay compared to 100% for this compound [1]. |

Key Insights for Application

  • Synergists for this compound: this compound's performance, particularly against more tolerant species like Tribolium confusum, is significantly enhanced by the synergist Piperonyl Butoxide (PBO), which inhibits the insects' metabolic detoxification enzymes [1].
  • Resistance Management: Malathion resistance was a key driver for the exploration of alternatives like this compound [1]. In some cases, a phenomenon called negative cross-resistance has been observed, where pyrethroid-resistant insect strains show increased susceptibility to malathion, and vice-versa [7]. This can inform potential rotation strategies.

The relationship between resistance to these two insecticide classes can be visualized as a strategic consideration for their use.

Start Start: Pest Population Decision Insecticide Application & Selection Pressure Start->Decision Path1 Apply Pyrethroid (e.g., this compound) Decision->Path1 Path2 Apply Organophosphate (e.g., Malathion) Decision->Path2 Outcome1 Resistance to Pyrethroids may develop Path1->Outcome1 Selection Pressure Outcome2 Resistance to Organophosphates may develop Path2->Outcome2 Selection Pressure Strategy Potential Management Strategy: Rotate insecticide classes based on resistance monitoring Outcome1->Strategy Leads to Outcome2->Strategy Leads to

Practical Considerations and Further Research

  • Residual Life and Stability: this compound spray deposits are subject to atmospheric oxidation, though this can be mitigated with antioxidants [1]. Malathion residues can be highly persistent during long-term storage of grain, especially at low temperature and low humidity [8].
  • Safety Profile: this compound is noted for its excellent toxicological properties and is considered one of the safest insecticides available [1]. Malathion has low human toxicity but its metabolite, malaoxon, is significantly more toxic [4] [5].

References

Bioresmethrin environmental persistence compared to organophosphates

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Profile & Comparison with Organophosphates

The following table summarizes the key environmental fate properties of bioresmethrin based on available data.

Property This compound General Organophosphates (OPs) Data Source & Context
Soil Degradation (Aerobic) Data not available in search results; described as "not...environmentally persistent" [1] Varies widely (e.g., chlorpyrifos DT₅₀ ~ 60-120 days; malathion DT₅₀ ~ 1-25 days) [1]
Aqueous Solubility 0.3 mg/L (at 20°C, pH 7) [1] Generally higher (e.g., chlorpyrifos ~ 1.4 mg/L; malathion ~ 150 mg/L) [1]
Octanol-Water Partition Coeff. (Log P) 4.7 (estimated) [1] Generally moderate (e.g., chlorpyrifos Log P ~ 4.7-5.0; malathion Log P ~ 2.4) [1]
Volatility (Vapour Pressure) 18.6 mPa [1] Varies widely (e.g., chlorpyrifos ~ 2.7 mPa; malathion ~ 5.3 mPa) [1]
Leaching Potential Low (predicted based on properties) [1] Variable; some OPs (e.g., dimethoate) have high leaching potential [1]
Ecotoxicity to Fish & Aquatic Invertebrates Highly toxic [1] Highly toxic (mechanism of action differs) [1]
Ecotoxicity to Honeybees Highly toxic [1] Variable toxicity (e.g., highly toxic to bees) [1]

This compound is a broad-spectrum pyrethroid insecticide. Its low water solubility and high Log P value indicate a strong tendency to bind to soil and organic matter, explaining its low leaching potential and reduced risk of groundwater contamination [1]. Its vapour pressure suggests it can be moderately volatile, which could lead to loss from treated surfaces and potential drift during application [1].

Experimental Data & Efficacy

Historical grain protectant trials demonstrate this compound's effectiveness. The diagram below illustrates the experimental workflow for evaluating its efficacy and persistence in stored grain.

start Prepare Grain Samples A Apply Insecticide Treatment start->A B Store Under Controlled Conditions (Temp, Moisture) A->B C Long-Term Storage (4 to 12 months) B->C D Periodic Bioassay: Expose Insect Pests C->D E Assess % Mortality and F1 Generation D->E end Determine Long-Term Efficacy & Persistence E->end

Experimental Workflow for Grain Protectant Trials [2]

A specific silo trial showed that grain treated with 4 ppm this compound plus 20 ppm piperonyl butoxide (a synergist) effectively controlled all exposed insect species for 12 months. In contrast, 12 ppm malathion showed control failures against certain species after 8 months, highlighting efficacy challenges, particularly against resistant pests [2].

Degradation and Metabolic Pathways

This compound degrades in the environment and metabolizes in organisms through specific pathways, primarily involving ester cleavage and oxidation, as shown below.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Ester Cleavage (Hydrolysis) Oxidation Oxidation This compound->Oxidation Oxidation R_Chrysanthemic_Acid Chrysanthemic Acid (Derivatives) Conjugation Conjugation with Glucuronic Acid or Sulfate R_Chrysanthemic_Acid->Conjugation Further Oxidation Alcohol_Metabolites 5-Benzyl-3-furoic Acid (BFCA) and Hydroxylated Derivatives Alcohol_Metabolites->Conjugation Hydrolysis->R_Chrysanthemic_Acid Hydrolysis->Alcohol_Metabolites Oxidized_Metabolites Oxidized_Metabolites Oxidation->Oxidized_Metabolites e.g., at trans-methyl group of acid moiety Oxidized_Metabolites->Conjugation Excretion Excretion Conjugation->Excretion Renal Elimination

This compound Degradation and Metabolic Pathways [3]

This compound is rapidly metabolized, with studies in rats showing the acid moiety is eliminated faster than the alcohol moiety [3]. Key enzymes involved in its metabolism include specific Cytochrome P450 isoforms (e.g., rat CYP2C6 and 2C11; human CYP2C8, 2C9, and 2C19) and carboxylesterases (specifically human CE1) [3].

A Researcher's Guide to the Data

  • For this compound: Rely on its low solubility and high Log P for initial soil and sediment fate assessments. Its high toxicity to aquatic life and bees is a critical risk factor.
  • For Organophosphates: Avoid generalizing persistence. Consult substance-specific data for parameters like soil DT₅₀. While OPs degrade differently, their high aquatic toxicity remains a significant concern.
  • Regarding Experimental Data: The available comparative data comes from historical grain trials. Modern, side-by-side laboratory studies under controlled conditions for a full range of environmental fate parameters were not identified in the search results.

References

Bioresmethrin mammalian toxicity versus cybermethrin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles & Toxicity Comparison

The table below summarizes the key characteristics and mammalian toxicity data for bioresmethrin and cypermethrin, highlighting their distinct toxicological profiles.

Property This compound Cypermethrin
Chemical Type Type I Pyrethroid (non-cyano) [1] [2] Type II Pyrethroid (α-cyano) [1] [3] [2]
Primary Mammalian Toxicity Target Nervous system (voltage-gated sodium channels) [2] Nervous system (voltage-gated sodium, calcium, chloride channels) [3] [2]
Syndrome of Intoxication (in rats) T-syndrome: Hyperexcitation, aggression, general tremor [2] CS-syndrome: Choreoathetosis (writhing), salivation, seizures [3] [2]
Acute Oral LD₅₀ (rat) >2,500 mg/kg (Low toxicity) [4] 250 mg/kg (Moderate toxicity) [5]

| Neurotoxicity (in vivo observations) | "Low mammalian oral toxicity" [4] | • Motor deficits, tremors, salivation [3] • Learning & memory impairment [6] • Potential dopaminergic neurodegeneration [3] | | Hepatotoxicity (in vivo evidence) | Information not located in search results | Induces microsomal enzymes in the liver [5] | | Oxidative Stress (in vivo evidence) | Information not located in search results | Induces free radical generation and oxidative stress in the brain [3] [5] | | Cytotoxicity (in vitro evidence) | Information not located in search results | Cytotoxic to fish, rat, and human cell lines; induces apoptosis [7] [8] [9] | | EU Regulatory Status (EC 1107/2009) | Not Approved [4] | Approved (as of search results) [8] |

Detailed Experimental Data & Protocols

For researchers seeking to understand the evidence base, here are the methodologies and key findings from pivotal studies on cypermethrin, which constitutes the majority of the available experimental data.

Learning and Memory Impairment (in vivo)
  • Objective: To examine the effects of long-term cypermethrin exposure on learning, memory, and anxiety-like behavior in a mammalian model [6].
  • Protocol:
    • Subjects: 40 male Wistar rats (8 weeks old).
    • Exposure: Daily gavage for one month with CYP at 0 (control), 5, 20, or 80 mg/kg body weight dissolved in corn oil.
    • Behavioral Tests:
      • Morris Water Maze (MWM): Assessed spatial learning and memory. Measures included escape latency (time to find a submerged platform) and time spent in the target quadrant during a probe test [6].
      • Passive Avoidance Learning (PAL): Assessed associative memory. Measures included step-through latency into a dark compartment where a foot shock was previously administered [6].
  • Key Findings: Rats treated with 20 and 80 mg/kg CYP showed significant deficits in spatial memory in the MWM test. The 80 mg/kg group also showed impaired memory retention in the PAL test [6].
Cellular Toxicity and Apoptosis (in vitro)
  • Objective: To investigate the cytotoxic and genotoxic effects of cypermethrin, both alone and in a mixture with glyphosate, on human-derived cells [9].
  • Protocol:
    • Cell Line: HEp-2 cells (human laryngeal carcinoma cell line, used for respiratory tract toxicity studies).
    • Exposure: Cells were treated with formulations of cypermethrin and glyphosate, both individually and in combination.
    • Assays:
      • Cytotoxicity: Measured cell death.
      • Genotoxicity: Assessed by the frequency of micronuclei (small, extranuclear bodies indicating chromosomal damage) and other nuclear abnormalities [9].
  • Key Findings: The cypermethrin-glyphosate mixture induced a synergistic increase in apoptosis and genotoxic damage compared to the effects of each substance alone [9].

Mechanism of Differential Toxicity

The distinct toxicity profiles of Type I and Type II pyrethroids arise from fundamental differences in their interaction with ion channels in the nervous system. The following diagram illustrates the key mechanisms.

G cluster_SodiumChannel Primary Target: Voltage-Gated Sodium Channel cluster_SecondaryTargets Secondary Targets (Type II Pyrethroids) PyrethroidExposure Pyrethroid Exposure SodiumChannel Sodium Channel (Prolonged Opening) PyrethroidExposure->SodiumChannel Effectthis compound Type I (e.g., this compound) • Delayed channel closure • Causes repetitive firing SodiumChannel->Effectthis compound EffectCypermethrin Type II (e.g., Cypermethrin) • Extremely prolonged closure • Causes membrane depolarization SodiumChannel->EffectCypermethrin Neurotoxicity Neurotoxicity: Hyperexcitation of CNS Effectthis compound->Neurotoxicity CalciumChannel Voltage-Gated Calcium Channels EffectCypermethrin->CalciumChannel ChlorideChannel GABA-Gated Chloride Channels EffectCypermethrin->ChlorideChannel EffectCypermethrin->Neurotoxicity SecondaryEffects Contributes to salivation, choreoathetosis, and seizures CalciumChannel->SecondaryEffects ChlorideChannel->SecondaryEffects SecondaryEffects->Neurotoxicity

The diagram above shows that both pyrethroids share the primary molecular target of voltage-gated sodium channels, leading to prolonged opening and hyperexcitation of the nervous system [2]. However, the presence of the α-cyano group in Type II pyrethroids like cypermethrin leads to a much longer duration of sodium channel inactivation [2]. Furthermore, Type II pyrethroids have a high affinity for secondary targets, including voltage-gated calcium channels and GABA-gated chloride channels. The combined disruption of these additional channels is a major contributor to the distinct and more severe CS-syndrome of intoxication [3] [2].

Key Insights for Researchers

  • Toxicity Classification is Stereochemistry-Dependent: this compound is the most insecticidally active (1R,trans) stereoisomer of resmethrin [4]. Toxicity and efficacy are highly influenced by specific spatial configuration, a critical consideration for toxicological assessment and design of chiral compounds.
  • Mind the Mixture Effects: Regulatory toxicity data primarily comes from single-substance studies. Recent evidence shows that cypermethrin can exhibit synergistic toxicity when combined with other common agrochemicals like glyphosate, leading to effects greater than the sum of its parts [9]. This is a crucial, often unregulated, real-world exposure scenario.

References

Bioresmethrin bioaccumulation potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

Bioresmethrin Bioaccumulation Potential

The following table summarizes the key properties of this compound that determine its bioaccumulation potential:

Property Value for this compound Significance for Bioaccumulation
Octanol-Water Partition Coefficient (Log Kow) 4.7 [1] High. Indicates a strong tendency to move from water into fatty tissues. A Log Kow > 4-5 suggests potential for bioaccumulation [1].
Water Solubility 0.3 mg/L at 20°C [1] Low. Substances with low water solubility and high lipophilicity are more likely to accumulate in organisms.
Bioconcentration Factor (BCF) Data not found in search results Information Gap. A measured BCF value is the key quantitative indicator for a formal assessment.
Metabolism Rapidly metabolized by ester hydrolysis and oxidation in rats; a good substrate for human CYP enzymes (2C8, 2C9, 2C19) and hydrolyzed by human carboxylesterase 1 (CE1) [2] High metabolic rate in mammals can reduce bioaccumulation potential in these species.

Experimental Protocols for Assessment

While direct data for this compound is limited, established methodologies exist for determining bioaccumulation potential. The following workflow outlines a standard dietary bioaccumulation study design, drawing from protocols used for other pyrethroids like permethrin [3].

Start Study Design A 1. Organism Acclimation • Acclimate test organisms (e.g., fish) to lab conditions • Control temperature, pH, salinity, photoperiod Start->A B 2. Dose Preparation • Introduce contaminant • Aqueous exposure OR • Dose prey organisms (e.g., resistant amphipods) A->B C 3. Exposure & Uptake Phase • Transfer dosed prey to predator tanks • Monitor water quality • Sample tissues at intervals to measure uptake B->C D 4. Elimination Phase • Replace dosed prey with clean prey • Continue tissue sampling over defined period C->D E 5. Analysis & Modeling • Analyze tissue samples via HPLC-MS/MS • Determine uptake (k₁) and elimination (k₂) rates • Calculate BCF/BAF D->E End Risk Assessment E->End

Key Analytical and Computational Methods:

  • Analytical Chemistry: Tissue samples are typically extracted and analyzed using techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to quantify the parent compound and its metabolites with high sensitivity [4].
  • Kinetic Modeling: Bioaccumulation parameters are calculated from tissue concentration data over time.
    • Bioconcentration Factor (BCF) is often calculated as the ratio of the uptake rate constant (k₁) to the elimination rate constant (k₂) [5].
    • Bioaccumulation Factor (BAF) is determined as the ratio of the chemical concentration in the organism to its concentration in the diet or water at steady state.

Key Considerations & Data Gaps

  • Metabolism is a Key Factor: The high lipophilicity of this compound (Log Kow = 4.7) suggests a significant potential for bioaccumulation. However, its rapid metabolism observed in mammalian studies [2] could mitigate this potential by facilitating its breakdown and elimination. The actual BCF/BAF depends on the balance between uptake and metabolic elimination.
  • Comparative Data is Scarce: The search results confirm that this compound is highly toxic to fish and aquatic invertebrates [1], but they do not contain specific BCF values for it or a full set of comparable data for other pyrethroids like permethrin or bifenthrin to create a complete comparison guide.
  • Trophic Transfer: Research on permethrin shows that pyrethroid-resistant invertebrates can bioconcentrate the chemical and transfer it to predators [3]. This highlights that dietary exposure can be a significant route for bioaccumulation, even for compounds that might be quickly eliminated via metabolism in the predator.

References

Bioresmethrin aquatic toxicity compared to other insecticides

Author: Smolecule Technical Support Team. Date: February 2026

Aquatic Toxicity Comparison of Insecticides

The table below summarizes available aquatic toxicity data for Bioresmethrin and several other insecticides, using established regulatory benchmarks where possible.

Insecticide Chemical Class Freshwater Fish Acute (μg/L) Freshwater Invertebrates Acute (μg/L) Source of Data
This compound Pyrethroid Highly Toxic (No specific value found) Highly Toxic (No specific value found) PPDB [1]
Chlorpyrifos Organophosphate 1.6 0.52 US EPA Aquatic Life Benchmarks [2]
Imidacloprid Neonicotinoid > 50,000 10.5 US EPA Aquatic Life Benchmarks [2]
Acetamiprid Neonicotinoid > 50,000 10.5 US EPA Aquatic Life Benchmarks [2]
Abamectin Avermectin 1.6 0.01 US EPA Aquatic Life Benchmarks [2]
Spinosad Spinosyn 4.4 (Daphnids) 0.34 (Daphnids) PPDB (via [3])

Key Comparisons:

  • This compound is qualitatively described as highly toxic to fish and aquatic invertebrates [1]. Its high octanol-water partition coefficient (Log P = 4.7) suggests a potential for bioaccumulation [1].
  • Chlorpyrifos and Abamectin show extreme acute toxicity to aquatic invertebrates, with benchmark values far lower than many other insecticides [2].
  • Neonicotinoids like Imidacloprid and Acetamiprid exhibit remarkably high toxicity to aquatic invertebrates while showing relatively low toxicity to fish [2].

Standardized Experimental Protocols

The toxicity data in regulatory benchmarks is generated through internationally standardized test guidelines. The following key methodologies are mandated for the data presented in the table above [4] [2].

The Organization for Economic Co-operation and Development (OECD) Test Guidelines are the global standard for these tests. Recent 2025 updates promote best practices, including the collection of tissue samples for advanced 'omics' analysis in tests like OECD 203 (Fish Acute) and 210 (Fish Early-life Stage) [4] [5] [6].

Insights on Data Gaps and Modern Context

  • This compound Data: The lack of quantitative benchmarks suggests it may not be currently under active regulatory review in major regions like the EU and US [1]. The PPDB notes it is "not approved" in the EU [1].
  • Emerging Concerns: Modern research highlights complex environmental interactions, such as synergistic toxicity where microplastics can adsorb insecticides like Chlorpyrifos, increasing their bioavailability and toxicity to aquatic organisms [7]. Another study points to point-source pollution from biofuel facilities causing unprecedented concentrations of pesticides in water [8].

References

Bioresmethrin degradation rate versus synthetic pyrethroids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Degradation Profiles of Pyrethroids

The table below summarizes key characteristics and available degradation data for bioresmethrin and other common pyrethroids.

Pyrethroid Type Key Characteristics Photostability & Environmental Persistence
This compound Type I (Natural-derived) "Excellent toxicological properties"; "one of the safest" [1]. Highly sensitive to light and atmospheric oxidation; "relatively short residual life"; "comparatively high cost" limits agricultural use [1].
Permethrin Type I (Synthetic) One of the first photostable pyrethroids; most commonly used pyrethroid [2] [3]. More stable than this compound; photolysis half-life in soil: 104 days [4].
Cypermethrin Type II (Synthetic) Contains an alpha-cyano group which increases insecticidal activity [4]. More persistent; photolysis half-life in soil: 165 days [4].
Bifenthrin Type I (Synthetic) High lipophilicity and soil adsorption [4]. Highly persistent; photolysis half-life in soil: 96.9 days [4].
Deltamethrin Type II (Synthetic) Extremely potent insecticide; contains an alpha-cyano group [3] [4]. Highly stable; photolysis half-life in soil: 34.7 days [4].
Tetramethrin Type I (Synthetic) Common in household insecticides and aerosols, often formulated with other pyrethroids including this compound [2] [1]. Considered one of the least persistent synthetic pyrethroids [2].

Experimental Methodologies for Degradation Studies

Researchers typically use the following protocols to determine degradation rates, which can be applied to any pyrethroid.

Cultivation and Degradation Setup
  • Microbial Culture: Isolated strains are cultured in a nutrient broth (e.g., Tryptone Soya Broth) for 24-48 hours [5] [6].
  • Exposure to Pyrethroid: Bacterial cells are harvested, washed, and resuspended in a buffer or minimal salt medium (MSM). The pyrethroid under investigation is added as the sole carbon source [5] [7].
  • Control: A separate setup without microorganisms is essential to account for abiotic degradation [6].
Analytical Techniques for Quantification
  • High-Performance Liquid Chromatography (HPLC): The most common method for tracking the disappearance of the parent compound. Residual pyrethroid concentration is measured at regular intervals [5] [6].
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify intermediate metabolites formed during degradation, helping to elucidate the breakdown pathway [5] [6].
  • Nuclear Magnetic Resonance (NMR): Advanced technique, such as 19F NMR for fluorinated pyrethroids, to detect and quantify specific degradation end-products like fluoride ions [7].
Data Analysis and Kinetics
  • Degradation Rate and Half-life: The degradation constant ((k)) and half-life ((t_{1/2})) are calculated using first-order kinetic models [6]: [ C_t = C_0 \times e^{-kt} \quad \text{and} \quad t_{1/2} = \frac{\ln 2}{k} ] where (C_0) is the initial concentration and (C_t) is the concentration at time (t).
  • Model Fitting: The Andrews model can be used to fit degradation kinetics and determine key parameters like the maximum specific degradation rate ((q_{max})) and half-saturation constant ((K_s)) [5] [6].

Microbial Degradation Pathways of Pyrethroids

Microorganisms primarily initiate pyrethroid degradation through enzymatic hydrolysis. The following diagram illustrates the common pathways for Type I and Type II pyrethroids.

G cluster_type1 Type I Pyrethroid (e.g., this compound) cluster_type2 Type II Pyrethroid (e.g., Deltamethrin) Pyrethroid Pyrethroid Esterase1 Esterase/Carboxylesterase Pyrethroid->Esterase1 Esterase2 Esterase/Carboxylesterase Pyrethroid->Esterase2 Cleavage1 Ester Bond Cleavage Esterase1->Cleavage1 Metabolites1 Primary Metabolites: • Chrysanthemic Acid • Alcohol Moiety Cleavage1->Metabolites1 Further1 Further Oxidation & Metabolism Metabolites1->Further1 CO2_H2O1 CO₂ + H₂O Further1->CO2_H2O1 Cleavage2 Ester Bond Cleavage Esterase2->Cleavage2 Metabolites2 Primary Metabolites: • Chrysanthemic Acid • α-Cyano-3-phenoxybenzyl Alcohol Cleavage2->Metabolites2 Further2 Further Oxidation & Metabolism Metabolites2->Further2 CO2_H2O2 CO₂ + H₂O Further2->CO2_H2O2

Key enzymes involved in the process include:

  • Carboxylesterases: Hydrolyze the central ester bond, the most common initial step [3] [7].
  • Cytochrome P450 Enzymes: Catalyze oxidation reactions in subsequent steps, playing a crucial role in degrading metabolites and fluorinated pyrethroids [7].
  • Other Enzymes: Monooxygenases and dioxygenases further break down the aromatic rings of the metabolites [7].

Research Implications and Future Directions

  • For this compound: Its rapid degradation is a double-edged sword. It is ideal for applications where minimal residue is critical (e.g., post-harvest storage, indoor public health) but limits agricultural use [1].
  • For Synthetic Pyrethroids: Their enhanced stability, while agriculturally beneficial, raises concerns about environmental persistence, toxicity to non-target organisms (especially aquatic life), and the development of insect resistance [8] [3] [9].
  • Bioremediation Potential: Microbial degradation offers a promising, eco-friendly solution for cleaning up pyrethroid-contaminated sites. Isolating and engineering strains with specific degradation capabilities is a key research focus [3] [5] [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE.

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Exact Mass

338.18819469 Da

Monoisotopic Mass

338.18819469 Da

Heavy Atom Count

25

Density

Relative density (water = 1): 1.05

LogP

4.79

Appearance

Solid powder

Melting Point

30-35Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8535H601Y7
YPP8YQZ13B

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

Vapor pressure, Pa at 25Â °C:

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

28434-01-7

Metabolism Metabolites

Bioresmethrin has known human metabolites that include BFA.
Following ingestion, pyrethriods are hydrolysed by various digestive enzymes in the gastro-intestinal tract. However, a small portion of the insecticidally active compounds or its derivatives are absorbed, as shown by their toxicity and their effect on the liver. Pyrethriods may also be absorbed following inhalation or dermal contact. They are rapidly distributed to most tissues, particularly to those with a high lipid content, and are concentrated in central and peripheral nervous tissues. Pyrethriods or their metabolites are not known to be stored in the body or to be excreted in the milk, but no study of the matter has employed modern methods. The major metabolic pathways for pyrethriods are hydrolysis of the central ester bond, oxidative attacks at several sites, and conjugation reactions, to produce a complex array of primary and secondary water-soluble metabolites that undergo urinary excretion. Metabolism is believed to involve nonspecific microsomal carboxyesterases and microsomal mixed function oxidases, which are located in nearly all tissue types, with particularly high activities in the liver. Metabolites are excreted in the urine and faeces. (L857, L889)
The biodegradation of bioresmethrin is a complex phenomenon with several reactions occurring simultaneously and taking place at various positions in the molecule. The initial step in the metabolism is cleavage at the ester linkage, a reaction found to be catalyzed by esterases localized in the liver microsome. Transisomerization was reported with bioresmethrin but was apparently limited to isomerization of degradation products, not observed with the parent molecule and seen only when bioresmethrin was administered at low levels. Bioresmethrin is degraded by ester cleavage and the alcohol moiety is oxidized to 5-benzyl-3-furylmethanol (BFA), 5-benzyl-3-furoic acid (BFCA), 4'-hydroxy BFCA and alpha-hydroxy BFCA (alpha-OH-BFCA). The chrysanthemate (acid) moiety undergoes oxidation from trans-chrysanthemic acid (tE-CHA) to 2,2-dimethyl3-(2'hydroxymethyl-1'-propenyl)cyclopropanecarboxylic acid (tE-CHA) (oxidative metabolism at the methyl group of the isobutenyl side chain trans (E) to the cyclopropane). This is further oxidized through the formyl derivative (CAA) to the dicarboxylic acid isomers (tE-CDA and cE-CDA). It is at the CAA oxidation stage where isomerization may occur through the proposed aldehyde (cE-CAA) intermediate to (cE-CDA) the cis-dicarboxylic acid (Ueda et al., 1975b). This metabolic sequence may also account for the consideration of Verschoyle and Barnes (1972) that as a delay in signs of poisoning was evident following iv administration, bioresmethrin may be converted in vivo to a toxic metabolite. The presence of (+)-trans-CA,-BFA and BFCA as metabolites, which are more toxic than bioresmethrin, may account for their observation and conclusions. The metabolic sequence is very similar qualitatively to that observed with resmethrin although much less complicated because of the lack of isomeric products and because of the specificity of certain isomers to enzymatic degradation by selected routes as mentioned above. (L877)

Wikipedia

Bioresmethrin

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 08-15-2023
1: Zhang H, Dorr GJ, Hewitt AJ. Retention and efficacy of ultra-low volume pesticide applications on Culex quinquefasciatus (Diptera: Culicidae). Environ Sci Pollut Res Int. 2015 Nov;22(21):16492-501. doi: 10.1007/s11356-015-5480-9. Epub 2015 Oct 1. PubMed PMID: 26423287.
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